molecular formula C5H4BBr2NO2 B1288093 2,5-Dibromopyridine-3-boronic acid CAS No. 852228-14-9

2,5-Dibromopyridine-3-boronic acid

Cat. No.: B1288093
CAS No.: 852228-14-9
M. Wt: 280.71 g/mol
InChI Key: CBWWZYPUCZRZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromopyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BBr2NO2 and its molecular weight is 280.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dibromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWZYPUCZRZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594674
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-14-9
Record name (2,5-Dibromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridine-3-boronic acid (CAS No. 852228-14-9), a key building block in modern organic synthesis and medicinal chemistry.[1][2] This document details its chemical and physical properties, outlines common synthetic routes, explores its applications in cross-coupling reactions for drug discovery and materials science, and summarizes its safety profile.

Core Properties of this compound

This compound is a pyridine derivative functionalized with two bromine atoms and a boronic acid group. This trifunctional nature makes it a versatile reagent for constructing complex molecular architectures.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 852228-14-9[1]
Molecular Formula C₅H₄BBr₂NO₂[1]
Molecular Weight 280.71 g/mol [1]
Melting Point 206 °C
Boiling Point 406.4 ± 55.0 °C (Predicted)
Density 2.22 ± 0.1 g/cm³ (Predicted)
pKa 5.63 ± 0.58 (Predicted)
Appearance Powder
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C
Structural Information
  • IUPAC Name : (2,5-dibromopyridin-3-yl)boronic acid[1]

  • SMILES : OB(O)c1cncc(Br)c(Br)n1

  • InChI : InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically not a one-step process. It generally involves the initial synthesis of the precursor, 2,5-dibromopyridine, followed by a borylation reaction.

Step 1: Synthesis of 2,5-Dibromopyridine (Precursor)

A common and scalable method for preparing 2,5-dibromopyridine starts from 2-aminopyridine.[3] A convenient process involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[3]

Exemplary Protocol for 2,5-Dibromopyridine Synthesis:

  • Preparation of 2-amino-5-bromopyridine: 2-aminopyridine is reacted with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine.[3] A major impurity, 2-amino-3,5-dibromopyridine, may form but can be removed to yield pure 2-amino-5-bromopyridine.[3]

  • Sandmeyer Reaction: The purified 2-amino-5-bromopyridine is converted to its diazonium salt.[3] This is achieved by reacting it with a nitrite source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C).[4]

  • Bromination: The diazonium salt is then treated with a bromine source, often in the presence of a copper catalyst (like CuBr), though modified conditions using liquid bromine have also been reported, to yield 2,5-dibromopyridine.[3]

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether).[4] The organic layer is dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or filtration.[4]

A 2-Aminopyridine B Bromination (e.g., NBS or Br₂) A->B C 2-Amino-5-bromopyridine B->C D Sandmeyer Reaction (NaNO₂, HBr, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Bromination (e.g., CuBr or Liq. Br₂) E->F G 2,5-Dibromopyridine F->G

Synthetic workflow for the precursor 2,5-Dibromopyridine.

Step 2: Borylation of 2,5-Dibromopyridine

The conversion of 2,5-dibromopyridine to the corresponding boronic acid is typically achieved through a halogen-metal exchange followed by quenching with a boron-containing electrophile.

General Protocol for Borylation:

  • Halogen-Metal Exchange: 2,5-dibromopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. The lithium atom selectively replaces one of the bromine atoms (often the one at the 3-position due to electronic effects and directing groups).

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at low temperature.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester intermediate, yielding the final this compound.

  • Purification: The product is isolated through extraction and purified, often by recrystallization or column chromatography.

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki reaction forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide.[5] The presence of two bromine atoms and a boronic acid on the same molecule allows for sequential, regioselective couplings, enabling the synthesis of complex, multi-substituted pyridine derivatives.

This reaction is fundamental in synthesizing polyolefins, styrenes, and substituted biphenyls.[5] In the pharmaceutical industry, it is a cornerstone for creating novel molecular entities.

cluster_0 Catalytic Cycle cluster_1 A Pd(0) Catalyst B Oxidative Addition A->B R¹-X C R¹-Pd(II)-X B->C D Transmetalation C->D [R²-B(OH)₃]⁻ E R¹-Pd(II)-R² D->E F Reductive Elimination E->F F->A R¹-R² BoronicAcid This compound (R²-B(OH)₂) Organohalide Aryl/Vinyl Halide (R¹-X)

General mechanism of the Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Materials Science
  • Anticancer Agents: This boronic acid is a precursor for synthesizing pyridine-bridged analogues of Combretastatin-A4.[6] Combretastatin-A4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[6] By using 2,5-dibromopyridine derivatives, researchers can create novel structures with potential antiproliferative activities.[6]

  • OLED/PLED Materials: The compound is listed as belonging to the product family of OLED and PLED materials, indicating its use in the synthesis of organic semiconductors for electronic displays and lighting.[2]

  • General Drug Discovery: Boronic acids are recognized as important pharmacophores in drug design.[7] They can act as bioisosteres of carboxylic acids and are key components in approved drugs like the proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma.[8][9] The ability to use this compound in Suzuki couplings allows for the incorporation of the pyridine scaffold, a common motif in pharmaceuticals, into boronic acid-containing drug candidates.

Biological Activity and Mechanism of Action

While this compound itself is a synthetic intermediate, its derivatives have shown significant biological activity. As mentioned, analogues of Combretastatin-A4 synthesized using a dibromopyridine core exhibit cytotoxic effects against human cancer cell lines.[6]

Mechanism of Action: Tubulin Inhibition

The anticancer activity of these derivatives stems from their ability to bind to the colchicine-binding site on β-tubulin.[6] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Result Disruption of Mitotic Spindle Cell Cycle Arrest (G2/M) Apoptosis Microtubule->Result Drug Combretastatin Analogue (Derived from Dibromopyridine) Drug->Tubulin Binds to Colchicine Site Drug->Microtubule Inhibits Polymerization

Mechanism of tubulin polymerization inhibition.

Safety and Handling

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/protective clothing/eye protection.[11]
Skin Irritation Causes skin irritation.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
Eye Irritation Causes serious eye irritation.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation May cause respiratory irritation.[11]P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

First Aid Measures (General Guidance):

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility in selective Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of complex, biologically active molecules and functional organic materials. While it requires careful handling due to its potential hazards, its versatility as a synthetic building block makes it an indispensable reagent for researchers and drug development professionals.

References

A Technical Guide to the Synthesis of 2,5-Dibromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyridine-3-boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, enabling the introduction of a 2,5-dibromopyridinyl moiety through Suzuki-Miyaura cross-coupling reactions. Its synthesis from the readily available precursor 2,5-dibromopyridine presents a significant regiochemical challenge: the selective functionalization of the C-3 position while preserving the two bromine atoms. This technical guide details a robust synthetic strategy centered on directed ortho-metalation followed by borylation. It provides a comprehensive experimental protocol, quantitative data, and workflow visualizations to facilitate its successful synthesis in a laboratory setting.

Core Synthesis Strategy: Directed ortho-Metalation and Borylation

The most effective pathway for the synthesis of this compound from 2,5-dibromopyridine is a three-step sequence involving the regioselective deprotonation of the C-3 position. This method, known as Directed ortho-Metalation (DoM), leverages the electronic properties of the pyridine ring and its substituents to activate a specific C-H bond for metalation.[1][2][3]

The key steps are:

  • Regioselective Lithiation: A strong, non-nucleophilic lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to deprotonate the C-H bond at the 3-position. The choice of base is critical, as studies have shown that lithiation of 2,5-dibromopyridine with LDA can preferentially occur at the C-4 position.[4][5] The use of a highly hindered base like LiTMP under cryogenic conditions (-78 °C) is proposed to favor deprotonation at the C-3 position, which is ortho to the C-2 bromine atom.

  • Borylation: The resulting 2,5-dibromo-3-lithiopyridine intermediate is trapped in situ with an electrophilic boron reagent, typically a trialkyl borate like triisopropyl borate. This forms a lithium boronate complex.

  • Hydrolysis: The boronate complex is hydrolyzed during aqueous acidic work-up to yield the final this compound.

This approach avoids halogen-metal exchange, which would undesirably replace one of the bromine atoms.[6]

Experimental Protocol

This protocol describes a representative procedure for the synthesis on a 10 mmol scale. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / VolumeNotes
2,5-Dibromopyridine236.8810.01.02.37 gStarting Material
2,2,6,6-Tetramethylpiperidine141.2712.01.22.0 mLBase Precursor
n-Butyllithium (n-BuLi)64.0612.01.24.8 mL2.5 M solution in hexanes
Triisopropyl borate188.0815.01.53.45 mLBorylating Agent
Tetrahydrofuran (THF)---~100 mLAnhydrous Solvent
Hydrochloric Acid (HCl)---As needed1 M Aqueous Solution
Diethyl Ether---As neededFor Extraction
Brine---As neededFor Washing
Anhydrous MgSO₄ or Na₂SO₄---As neededDrying Agent

2.2 Equipment

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Separatory funnel.

  • Rotary evaporator.

2.3 Step-by-Step Procedure

  • Preparation of LiTMP: To a stirred solution of 2,2,6,6-tetramethylpiperidine (2.0 mL, 12.0 mmol) in anhydrous THF (40 mL) at 0 °C, add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

  • Lithiation: Cool the freshly prepared LiTMP solution to -78 °C. In a separate flask, dissolve 2,5-dibromopyridine (2.37 g, 10.0 mmol) in anhydrous THF (40 mL). Add the 2,5-dibromopyridine solution dropwise to the LiTMP solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (3.45 mL, 15.0 mmol) dropwise. The addition should be slow to maintain the low temperature. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Work-up and Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl (50 mL). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically an off-white solid.

  • Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ether/hexanes) or by trituration with cold diethyl ether to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the strict adherence to anhydrous and anaerobic conditions.

EntryBaseBorylation ReagentTemp (°C)Expected Major ProductTypical Yield (%)
1LiTMPTriisopropyl borate-782,5-Dibromo-3-pyridinylboronic acid60 - 75
2LDATriisopropyl borate-782,5-Dibromo-4-pyridinylboronic acid[4]N/A (Undesired)

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product via the key intermediates.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical sequence of operations in the laboratory.

G prep Inert Atmosphere Setup (Flask, N₂/Ar) base_prep Base Preparation (TMP + n-BuLi in THF) prep->base_prep lithiation Metalation (Add Substrate @ -78 °C) base_prep->lithiation borylation Borylation (Add B(O-iPr)₃ @ -78 °C) lithiation->borylation workup Aqueous Work-up (Quench with HCl) borylation->workup extraction Extraction & Drying (Ether, Brine, MgSO₄) workup->extraction purification Purification (Concentration & Recrystallization) extraction->purification analysis Final Product Analysis (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Anhydrous solvents are essential for the success of the reaction. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • The reaction is performed at cryogenic temperatures . Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, should be worn when handling the dry ice/acetone bath.

  • The quenching step with acid is exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is achieved through a regioselective directed ortho-metalation and borylation sequence. The key to success lies in the careful selection of a sterically hindered base to favor deprotonation at the C-3 position and the rigorous exclusion of air and moisture throughout the process. This guide provides a detailed and actionable framework for researchers to produce this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 2,5-Dibromopyridine-3-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Properties and Data

This compound is a substituted pyridine derivative containing two bromine atoms and a boronic acid functional group. This combination of reactive sites makes it a versatile reagent in cross-coupling reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C5H4BBr2NO2[1][2][3][4]
Molecular Weight 280.71 g/mol [2][3][4]
CAS Number 852228-14-9[1][2][3]
IUPAC Name (2,5-dibromopyridin-3-yl)boronic acid[2]
Melting Point 206 °C[3]
Boiling Point (Predicted) 406.4 ± 55.0 °C[3]
Density (Predicted) 2.22 ± 0.1 g/cm³[3]

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight.

G Figure 1: Logical Relationship of Core Properties A This compound B Molecular Formula C5H4BBr2NO2 A->B is represented by C Molecular Weight 280.71 g/mol B->C calculates to

Figure 1: Logical Relationship of Core Properties

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Below is a general, representative protocol for a Suzuki coupling reaction involving a substituted pyridine boronic acid, which can be adapted for this compound.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a pyridine-boronic acid.

Materials:

  • Aryl halide (e.g., 4-Bromoanisole)

  • This compound (or a similar pyridine boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

  • Microwave vial (10 mL) or round-bottom flask

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the aryl halide (0.5 mmol), the pyridine-boronic acid (0.6 mmol, 1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equivalents).

  • Solvent Addition: To the solid mixture, add the solvent system, for instance, 4 mL of 1,4-dioxane and 1 mL of water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the sealed vial in a microwave reactor and irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 15-30 minutes). Alternatively, the reaction can be heated in a round-bottom flask using a conventional oil bath at a temperature around 80-100 °C for several hours to days, with progress monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL of ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

G Figure 2: General Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base B Add Solvents A->B C Degas with Inert Gas B->C D Heating (Microwave or Oil Bath) C->D E Cool & Dilute D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Figure 2: General Workflow for Suzuki-Miyaura Coupling

References

Stability and Storage of 2,5-Dibromopyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromopyridine-3-boronic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide draws upon safety data sheets (SDS) for the compound and analogous pyridine-boronic acids, as well as general chemical principles governing the stability of boronic acids.

Core Concepts: Understanding Boronic Acid Stability

Boronic acids are a class of compounds that are generally stable under normal temperatures and pressures. However, they are known to be sensitive to certain environmental factors, primarily moisture and strong oxidizing agents. The stability of a particular boronic acid can be influenced by steric and electronic effects of the substituents on the aromatic ring.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature Cool, dry place. Some sources recommend freezer storage.[1][2][3]
Atmosphere Store in a tightly closed container.[2][3] For pyridine-4-boronic acid, handling and storage under an inert gas is recommended as it is air and moisture sensitive.[4][2][3][4]
Light Exposure Store away from light. Exposure to light is listed as a condition to avoid for Pyridine-4-boronic acid.[5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols: Assessing Stability

To rigorously assess the stability of this compound, a comprehensive study should be designed. The following are detailed methodologies for key experiments that could be employed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the initial purity of the compound and monitor its degradation over time under various stress conditions.

  • Methodology:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 95% aqueous and ramp to 95% organic over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

    • Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total peak area.

Structural Confirmation and Degradation Product Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound and identify any degradation products.

  • Methodology:

    • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent).

    • Experiments:

      • ¹H NMR: To observe the proton signals of the pyridine ring and the hydroxyl groups of the boronic acid.

      • ¹³C NMR: To observe the carbon signals of the molecule.

      • ¹¹B NMR: To directly observe the boron environment, which is highly sensitive to the coordination state and oxidation of the boronic acid. A shift in the ¹¹B NMR signal can indicate degradation.

    • Analysis: Compare the spectra of stressed samples to that of a reference standard stored under ideal conditions. The appearance of new signals or changes in the integration of existing signals would indicate degradation.

Forced Degradation Study
  • Objective: To understand the degradation pathways and identify potential degradation products under accelerated conditions.

  • Methodology:

    • Expose solutions or solid samples of this compound to various stress conditions:

      • Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

      • Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidative Conditions: 3% H₂O₂ at room temperature.

      • Thermal Stress: Dry heat at a temperature below the melting point (e.g., 80 °C).

      • Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

    • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours) for analysis by HPLC and NMR.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow start Start: Obtain this compound Sample initial_analysis Initial Analysis: Purity (HPLC) Structure (NMR) start->initial_analysis forced_degradation Forced Degradation Study initial_analysis->forced_degradation stability_study Long-Term Stability Study initial_analysis->stability_study stress_conditions Stress Conditions: - Acid - Base - Oxidation - Heat - Light forced_degradation->stress_conditions analysis Analysis at Time Points: HPLC, NMR, MS stress_conditions->analysis Sample at intervals storage_conditions Storage Conditions: - Recommended Temp - Inert Atmosphere - Protected from Light stability_study->storage_conditions storage_conditions->analysis Sample at intervals data_evaluation Data Evaluation: - Degradation Rate - Degradant Identification analysis->data_evaluation report Report: Stability Profile & Recommended Storage data_evaluation->report

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathway

Boronic acids are known to undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain conditions, particularly in the presence of acid or base. Another common degradation pathway is oxidation. The following diagram illustrates a hypothetical degradation pathway for this compound.

Degradation_Pathway parent This compound protodeboronation Protodeboronation (Acid/Base) parent->protodeboronation H+ or OH- oxidation Oxidation parent->oxidation [O] deboronated_product 2,5-Dibromopyridine protodeboronation->deboronated_product oxidized_product 2,5-Dibromo-3-hydroxypyridine oxidation->oxidized_product

Caption: Potential degradation pathways for this compound.

Handling and Safety Precautions

When handling this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[2][3]

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of dust.[2][3]

  • Handling: Avoid all direct contact with the material. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.

  • Spills: In case of a spill, sweep up the material, avoiding dust generation, and place it in a suitable disposal container.

Conclusion

While specific, in-depth stability data for this compound is not extensively published, the information available for this class of compounds provides a strong basis for ensuring its integrity. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, and by following the prescribed handling procedures, researchers can minimize degradation. For critical applications, it is highly recommended to perform in-house stability studies using the methodologies outlined in this guide to establish a comprehensive stability profile.

References

Navigating the Solubility of 2,5-Dibromopyridine-3-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 2,5-Dibromopyridine-3-boronic acid, a critical reagent in modern synthetic chemistry. This guide provides a qualitative solubility profile, detailed experimental protocols for solubility determination, and a practical overview of its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a key building block for chemists, particularly in the fields of medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, makes it a valuable tool for the synthesis of complex molecular architectures. An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols and relevant reaction workflows to aid researchers in their laboratory practice.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, a qualitative assessment of its solubility can be inferred from the general principles of solubility and data available for structurally similar compounds, such as other substituted pyridine boronic acids.

The presence of the polar pyridine ring and the hydrogen-bonding capable boronic acid moiety suggests that this compound will exhibit a preference for polar solvents. The two bromine atoms, being electron-withdrawing and increasing the molecular weight, will also influence its solubility.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-DioxaneSoluble to Moderately SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe overall high polarity of this compound limits its interaction with nonpolar solvents.

Disclaimer: This qualitative assessment is based on the general properties of boronic acids and data for analogous compounds.[1] Experimental verification is strongly recommended for specific applications and quantitative measurements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[2][3][4][5] This method involves monitoring the dissolution of a solid solute in a solvent as the temperature is systematically changed.

Principle

A series of mixtures containing known masses of this compound and the chosen solvent are prepared. Each mixture is heated at a constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This process is repeated for different concentrations to construct a solubility curve.

Materials and Apparatus
  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath with precise temperature control

  • Calibrated digital thermometer

  • Turbidity sensor or a light source and detector to observe the disappearance of solid particles

  • Analytical balance

Procedure
  • Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel.

  • Equilibration: Place the vessel in the thermostat bath and begin stirring.

  • Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. The point of complete dissolution is when the solution becomes clear and free of any visible solid particles. This can be determined visually or with the aid of a turbidity sensor.

  • Data Recording: Record the temperature at which complete dissolution occurs.

  • Repeat: Repeat the procedure for different compositions of the solute and solvent to generate a comprehensive solubility profile.

G cluster_workflow Experimental Workflow: Dynamic Solubility Determination prep 1. Preparation: Weigh known amounts of solute and solvent equilib 2. Equilibration: Place mixture in thermostat and stir prep->equilib heat 3. Heating: Increase temperature at a constant rate equilib->heat observe 4. Observation: Monitor for disappearance of solid phase heat->observe record 5. Data Recording: Record temperature of complete dissolution observe->record repeat 6. Repeat: Use different solute/solvent compositions record->repeat

Dynamic Method for Solubility Determination

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl and heteroaryl compounds.[6][7][8] The choice of solvent is critical for the success of this reaction, as it must solubilize the reactants, catalyst, and base, and facilitate the catalytic cycle.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid is as follows:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.

  • Solvent Addition: Degassed solvent or a solvent mixture (e.g., toluene/ethanol/water, dioxane/water) is added via syringe.

  • Reaction: The mixture is heated with stirring for a specified time, and the reaction progress is monitored by techniques such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is typically extracted with the organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.

G cluster_workflow Workflow: Suzuki-Miyaura Cross-Coupling setup 1. Reaction Setup: Combine reactants, catalyst, and base inert 2. Inert Atmosphere: Evacuate and backfill with Ar or N₂ setup->inert solvent 3. Solvent Addition: Add degassed solvent(s) inert->solvent react 4. Reaction: Heat with stirring and monitor progress solvent->react workup 5. Work-up: Aqueous work-up and extraction react->workup purify 6. Purification: Column chromatography workup->purify

Suzuki-Miyaura Coupling Workflow

Conclusion

While quantitative solubility data for this compound remains to be fully documented, a strong qualitative understanding of its solubility can be established based on its molecular structure and the behavior of similar compounds. For applications requiring precise solubility values, the dynamic method provides a robust experimental protocol. A thorough understanding of its solubility is essential for optimizing its use in key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction, thereby enabling the continued development of novel pharmaceuticals and advanced materials. Researchers are encouraged to perform their own solubility tests in the specific solvent systems relevant to their work to ensure optimal reaction conditions and outcomes.

References

Spectroscopic and Structural Elucidation of 2,5-Dibromopyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromopyridine-3-boronic acid, a key building block in synthetic and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this versatile compound.

Chemical Structure and Properties

This compound possesses the chemical formula C₅H₄BBr₂NO₂ and a molecular weight of approximately 280.71 g/mol [1]. Its unique structure, featuring a pyridine ring substituted with two bromine atoms and a boronic acid group, makes it a valuable reagent in cross-coupling reactions and for the synthesis of complex heterocyclic molecules.

Molecular Structure:

NMR_Workflow NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (400 MHz) transfer->instrument acquire_1H Acquire 1H spectrum instrument->acquire_1H acquire_13C Acquire 13C spectrum instrument->acquire_13C process Process raw data (Fourier transform, phasing, baseline correction) acquire_1H->process acquire_13C->process analyze Analyze spectra (peak picking, integration, assignment) process->analyze IR_Workflow FTIR-ATR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing place_sample Place small amount of solid sample on ATR crystal apply_pressure Apply pressure to ensure contact place_sample->apply_pressure record_bkg Record background spectrum apply_pressure->record_bkg record_sample Record sample spectrum record_bkg->record_sample process Process spectrum (baseline correction, peak picking) record_sample->process analyze Analyze spectrum (assign vibrational modes) process->analyze MS_Workflow Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve sample in solvent (e.g., Methanol) to ~1 mg/mL infuse Infuse sample into ESI source dissolve->infuse acquire_ms Acquire mass spectrum (e.g., positive ion mode) infuse->acquire_ms process Process raw data acquire_ms->process analyze Analyze spectrum (identify molecular ion and fragments) process->analyze

References

An In-depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridine-3-boronic acid, a valuable building block in modern organic synthesis. The document details its commercial availability, outlines key synthetic methodologies, and explores its application in cross-coupling reactions, with a focus on providing practical information for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 852228-14-9) is a commercially available reagent, though it is typically offered by specialized chemical suppliers in research-grade quantities. Its availability is crucial for researchers who require this specific isomer for their synthetic campaigns. Below is a summary of typical commercial offerings.

Supplier Purity Typical Quantities Offered Notes
Parchem Not specifiedInquiry requiredSpecialty chemical supplier.
BLDpharm ≥97%1g, 5g, 10g-
ChemScene ≥97%1g, 5g, 10g, 50gAlso offers custom synthesis.
Atomax Chemicals Co., Ltd. Not specifiedInquiry requiredListed in chemical buyer's guides.
Acros Organics (via Fisher Scientific) Not specified1g, 5gAvailable through major distributors.

Note: The availability and packaging of this chemical can vary. Researchers should always consult the supplier's catalog for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.

Property Value Source
Molecular Formula C₅H₄BBr₂NO₂PubChem[1]
Molecular Weight 280.71 g/mol PubChem[1]
CAS Number 852228-14-9PubChem[1]
Appearance White to off-white solid (typical)Supplier Data
IUPAC Name (2,5-dibromopyridin-3-yl)boronic acidPubChem[1]

Synthesis of this compound

The synthesis of this compound is not widely detailed in dedicated publications. However, its preparation logically follows a two-step sequence: the synthesis of the precursor 2,5-dibromopyridine, followed by a directed borylation.

Synthesis of the Precursor: 2,5-Dibromopyridine

A common and scalable method for the preparation of 2,5-dibromopyridine is the Sandmeyer reaction starting from 2-amino-5-bromopyridine.[2][3][4][5]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

  • Step 1: Diazotization of 2-amino-5-bromopyridine

    • In a well-ventilated fume hood, 2-amino-5-bromopyridine (1.0 eq) is slowly added to a cooled (0-5 °C) solution of hydrobromic acid (48%).

    • A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature.

  • Step 2: Sandmeyer Reaction

    • The cold diazonium salt solution is then added portion-wise to a solution of cuprous bromide (CuBr) in hydrobromic acid at a controlled temperature.

    • The reaction is stirred until the evolution of nitrogen gas ceases.

  • Step 3: Work-up and Purification

    • The reaction mixture is neutralized with a base (e.g., NaOH or K₂CO₃) and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 2,5-dibromopyridine as a solid.

Borylation of 2,5-Dibromopyridine

The introduction of the boronic acid moiety at the 3-position of the pyridine ring can be achieved through a directed ortho-metalation (DoM) strategy, specifically by lithiation followed by quenching with a borate ester. The bromine atom at the 2-position directs the deprotonation to the C-3 position.

Proposed Experimental Protocol: Synthesis of this compound

  • Step 1: Lithiation of 2,5-Dibromopyridine

    • A solution of 2,5-dibromopyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of a strong lithium base, typically n-butyllithium (n-BuLi, 1.1 eq), is added dropwise while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Step 2: Borylation

    • A trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 eq), is added dropwise to the reaction mixture at -78 °C.

    • The reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Step 3: Hydrolysis and Purification

    • The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

    • The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

    • The product is then extracted with an organic solvent. The pH of the aqueous layer may need to be adjusted to optimize the extraction of the amphoteric boronic acid.

    • The combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[6][7][8][9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a versatile method for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10][11][12]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a reaction vessel is added this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

  • Reaction Execution:

    • The reaction mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • The mixture is then heated to a temperature typically between 80-110 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

G Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Borylation A 2-Amino-5-bromopyridine B Diazonium Salt Intermediate A->B 1. HBr, NaNO2 2. 0-5 °C C 2,5-Dibromopyridine B->C CuBr D 2,5-Dibromopyridine E 3-Lithio-2,5-dibromopyridine D->E n-BuLi, -78 °C F Boronate Ester E->F B(O-iPr)3 G This compound F->G Acidic Hydrolysis

Caption: Synthetic pathway to this compound.

G Application in Suzuki-Miyaura Coupling cluster_catalytic_cycle Catalytic Cycle A This compound C Coupled Product A->C Pd Catalyst, Base Solvent, Heat B Aryl/Heteroaryl Halide (R-X) B->C Pd0 Pd(0) OxAdd Oxidative Addition (R-Pd(II)-X) Pd0->OxAdd R-X Transmetal Transmetalation (R-Pd(II)-R') OxAdd->Transmetal Boronic Acid, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R-R'

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, enabling the exploration of novel chemical space in drug discovery programs. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this versatile reagent in their research endeavors.

References

The Strategic Application of 2,5-Dibromopyridine-3-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and its presence in numerous FDA-approved drugs. Within this privileged class of heterocycles, 2,5-Dibromopyridine-3-boronic acid is emerging as a highly strategic building block. Its unique trifunctional nature—offering two distinct bromine atoms for sequential and site-selective functionalization and a boronic acid moiety for carbon-carbon bond formation—presents a powerful tool for the synthesis of complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors and anti-cancer agents through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key reactions, and a prospective look at its role in constructing libraries of bioactive compounds for structure-activity relationship (SAR) studies.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The strategic placement of reactive handles on the pyridine core allows for precise control over the introduction of various pharmacophoric elements. This compound (CAS: 852228-14-9) is a trifunctional reagent that offers medicinal chemists a unique platform for molecular elaboration. The differential reactivity of the bromine atoms at the 2- and 5-positions, coupled with the versatile reactivity of the boronic acid at the 3-position, enables a modular and efficient approach to the synthesis of diverse compound libraries.

This guide will delve into the prospective applications of this reagent, drawing upon established synthetic methodologies and the known biological importance of substituted pyridine derivatives.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is centered around its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the pyridine scaffold and a wide variety of aryl and heteroaryl partners, which are common substructures in many classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.

The structure of this compound allows for the systematic construction of kinase inhibitor scaffolds. For instance, the boronic acid can be utilized in a Suzuki coupling to introduce a key aryl or heteroaryl group, while the bromine atoms can be subsequently functionalized to explore SAR at different vectors of the molecule.

Development of Anti-Cancer Agents

Beyond kinase inhibition, substituted pyridines are integral to a variety of anti-cancer agents that act through diverse mechanisms, including tubulin polymerization inhibition. The synthesis of pyridine-bridged analogues of natural products like Combretastatin-A4 has shown promise in this area. These compounds often feature two aryl rings connected by a linker, and the pyridine ring can serve as a rigid and synthetically accessible linker.

Experimental Protocols

The following section provides detailed, albeit prospective, experimental protocols for the application of this compound in the synthesis of medicinally relevant compounds. These protocols are based on well-established procedures for Suzuki-Miyaura cross-coupling reactions involving similar pyridine-based reagents.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents representative quantitative data for pyridine-bridged analogues of Combretastatin-A4, which could be hypothetically synthesized using this compound as a key building block. The data is adapted from studies on structurally similar compounds and is intended to be illustrative of the type of data generated in such medicinal chemistry programs.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)
Hypothetical Compound A MDA-MB-231 (Breast Cancer)0.5 - 5.0
Hypothetical Compound B A549 (Lung Cancer)1.0 - 10.0
Hypothetical Compound C HeLa (Cervical Cancer)0.1 - 2.0

Note: The IC₅₀ values are hypothetical and serve as an example of the data that would be collected in a drug discovery campaign utilizing this compound.

Visualizations

Signaling Pathway

dot

G cluster_0 Cellular Proliferation Signaling cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from 2,5-Dibromopyridine -3-boronic acid) Inhibitor->RAF Inhibition G Start Starting Materials: This compound & Aryl Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->BioAssay Final Bioactive Compound BioAssay->Final G Core 2,5-Dibromo-3-aryl-pyridine Core R1 Modification at C2 (e.g., Suzuki Coupling) Core->R1 R2 Modification at C5 (e.g., Suzuki Coupling) Core->R2 Aryl Variation of Aryl Group at C3 Core->Aryl SAR Structure-Activity Relationship (SAR) R1->SAR R2->SAR Aryl->SAR

An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2,5-Dibromopyridine-3-boronic acid, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is an organoboron compound used in various chemical syntheses.[1][2][3] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C5H4BBr2NO2[2][3][4]
Molecular Weight 280.71 g/mol [3][4]
CAS Number 852228-14-9[2][3][4]
Appearance Beige powder or solid[5]
Melting Point 206 °C[3]
Boiling Point 406.4 ± 55.0 °C (Predicted)[3]
Density 2.22 ± 0.1 g/cm³ (Predicted)[3]

Hazard Identification and Classification

Based on data for similar boronic acids and pyridine compounds, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [5][6][7][8]

  • Serious Eye Irritation (Category 2A/2) [5][6][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , may cause respiratory irritation.[5][6][7][8]

  • Acute Toxicity, Oral (Category 4) , may be harmful if swallowed.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[6][9]To protect eyes from dust particles and splashes, preventing serious irritation.[9]
Hand Protection Nitrile or other chemically resistant gloves.[6][9]To prevent skin contact and subsequent irritation.[9]
Body Protection A laboratory coat must be worn to protect skin and personal clothing from contamination.[9]To protect skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator should be used when engineering controls are insufficient or when handling large quantities that may generate dust.[6][9]To prevent inhalation of dust that can cause respiratory tract irritation.[9]

Safe Handling and Storage Protocols

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dust generation is possible.[6][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Handling Procedures:

  • Avoid the formation and inhalation of dust.[6][9]

  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Wash hands thoroughly after handling the compound.[7][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9][11]

  • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][10][11]

Emergency and First Aid Procedures

Experimental Protocol for First Aid Response:

  • In case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12]

    • Remove contact lenses if present and easy to do.[7][12]

    • Seek immediate medical attention.[7][12]

  • In case of Skin Contact:

    • Immediately remove all contaminated clothing.[13][14]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12][13]

    • If irritation develops or persists, seek medical attention.[12][13]

  • If Inhaled:

    • Move the individual to fresh air immediately.[7][12][13]

    • If breathing is difficult or has stopped, provide artificial respiration.[7][12]

    • Seek immediate medical attention.[7][12]

  • If Swallowed:

    • Do NOT induce vomiting.[14]

    • Rinse the mouth with water.[10][12]

    • If the person is conscious, give them one or two glasses of water to drink.[14]

    • Seek immediate medical attention.[10][12]

Spill Management and Disposal

Experimental Protocol for Spill Cleanup:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated.[13]

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.

  • Containment: Prevent the further spread of the spill. Avoid generating dust.[9]

  • Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled, and closed container for disposal.[9][10] Do not use methods that create dust.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of the waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Disposal:

  • Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal plant.[12]

  • Empty containers should be triple-rinsed before disposal and treated as hazardous waste.[9]

Visual Workflow for Emergency Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

G spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Prevent Spread & Dust ppe->contain cleanup Clean Up Spill (Sweep/Vacuum into container) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Dispose of Waste (Follow Regulations) decon->dispose report Report Incident dispose->report

Caption: Emergency spill response workflow.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This methodology is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many drug molecules. 2,5-Dibromopyridine-3-boronic acid is a valuable trifunctional building block that offers multiple reaction sites for the strategic synthesis of complex substituted pyridine derivatives. The presence of two bromine atoms at positions 2 and 5, and a boronic acid at position 3, allows for selective and sequential cross-coupling reactions, providing a pathway to a diverse range of molecular architectures.

This document provides detailed protocols for the selective mono-Suzuki coupling of this compound with various arylboronic acids. The resulting 2-aryl-5-bromopyridine-3-boronic acid derivatives are key intermediates in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound).

  • Transmetalation: The organoboron compound (the coupling partner) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Due to the different reactivity of the two bromine atoms in this compound, selective mono-arylation can be achieved under carefully controlled reaction conditions.

Experimental Protocols

General Protocol for Selective Mono-Suzuki Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-bromopyridine-3-boronic acid derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids. The data is based on typical outcomes for similar Suzuki coupling reactions of bromopyridines.[2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O (5:1)100492
33-Tolylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF80888
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)95582
52-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (5:1)100678

Application in Drug Discovery: Kinase Inhibitors

Substituted pyridines are a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[3] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-arylpyridine scaffold, synthesized from this compound, can serve as a core structure for the development of potent and selective kinase inhibitors. The aryl group at the 2-position can be designed to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The remaining bromine atom at the 5-position and the boronic acid at the 3-position provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

For example, derivatives of 2-arylpyridines have shown inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)L2-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar [Ar-Pd(II)L2-Ar'] transmetalation->pd_ar_ar ar_boronic Ar'-B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Weigh Reactants (this compound, Arylboronic acid, Base, Catalyst) setup Reaction Setup (Inert atmosphere, Add solvent) start->setup reaction Heating and Stirring (80-100 °C, 2-12 h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 2-Aryl-5-bromopyridine-3-boronic acid purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation inhibitor 2-Arylpyridine Derivative (Kinase Inhibitor) inhibitor->receptor

Caption: Simplified Receptor Tyrosine Kinase signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized heteroaryl substrates, such as 2,5-Dibromopyridine-3-boronic acid, provides a versatile platform for the synthesis of highly substituted pyridine derivatives, which are key components in many drug candidates.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this compound. The presence of two bromine atoms at the 2- and 5-positions, along with a boronic acid at the 3-position, allows for selective and sequential functionalization, offering a pathway to complex molecular architectures. The choice of palladium catalyst, ligand, base, and reaction conditions is critical for controlling selectivity and achieving high yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, one of the C-Br bonds of this compound) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Catalyst Performance Comparison

The selection of the palladium catalyst and associated ligands is crucial for the success of the Suzuki coupling with dihalopyridines. The electronic properties of the pyridine ring and the presence of multiple reactive sites necessitate careful tuning of the reaction parameters to achieve the desired mono- or di-substitution. While specific data for this compound is not extensively published, the following table summarizes the performance of various palladium catalysts in the Suzuki coupling of the closely related 2,6-dibromopyridine, which can serve as a valuable guide for catalyst selection.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Product SelectivityYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Table based on data for 2,6-dibromopyridine Suzuki coupling and is intended as a starting point for optimization with this compound.[3]

Experimental Protocols

The following are general protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Mono-arylation

This protocol is designed to favor mono-substitution on the this compound core.

Materials:

  • This compound

  • Aryl halide (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[2]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1)

  • 10 mL microwave vial

  • Stir bar

Procedure:

  • Combine this compound, the aryl halide, the palladium catalyst, and the base in a 10 mL microwave vial containing a stir bar.

  • Add the solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.[2]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (e.g., 2,5-Dibromopyridine derivative) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Activated by Base) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow arrow arrow start Start: Assemble Reactants setup Reaction Setup: Inert Atmosphere start->setup reaction Reaction: Conventional Heating or Microwave Irradiation setup->reaction monitoring Monitor Progress: TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up monitoring->workup If complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Optimal Base Selection in the Cross-Coupling of 2,5-Dibromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of 2,5-Dibromopyridine-3-boronic acid with various aryl and heteroaryl halides. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This document outlines the role of the base in the catalytic cycle, presents a comparative summary of commonly used bases, and provides detailed experimental protocols for performing and optimizing the cross-coupling reaction.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a pivotal role in the Suzuki-Miyaura cross-coupling, primarily by facilitating the crucial transmetalation step. The generally accepted mechanism involves the activation of the boronic acid to form a more nucleophilic boronate species. This "ate" complex then readily transfers its organic group to the palladium center. The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction. Inorganic bases are most commonly employed in Suzuki-Miyaura couplings due to their efficacy and compatibility with a wide range of substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Base-Mediated Boronic Acid Activation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) Base->Boronate Boronate->Transmetalation To Catalytic Cycle

Figure 1: Simplified Suzuki-Miyaura catalytic cycle with base activation.

Comparative Analysis of Common Bases

The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the cross-coupling of pyridine-containing substrates, inorganic bases are generally preferred. The following table summarizes the characteristics and typical performance of bases commonly used in Suzuki-Miyaura reactions, with applicability to this compound couplings.

BaseFormulaBasicityTypical ConditionsAdvantagesConsiderations
Potassium CarbonateK₂CO₃Moderate2-3 equivalents, often in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)Widely used, cost-effective, good general applicability for a range of aryl halides.May be less effective for more challenging couplings or sterically hindered substrates.
Cesium CarbonateCs₂CO₃Moderate2-3 equivalents, often in organic solventsHigher solubility in organic solvents can be advantageous. Often provides higher yields in difficult couplings.More expensive than other carbonate bases.
Potassium PhosphateK₃PO₄Strong2-3 equivalents, often in aqueous or anhydrous conditionsOften highly effective for challenging substrates, including heteroaryl boronic acids. Can prevent side reactions like deboronation.Its strong basicity may not be suitable for substrates with base-sensitive functional groups.
Sodium CarbonateNa₂CO₃Moderate2-3 equivalents, typically in aqueous solvent mixturesCost-effective and readily available.Generally considered less effective than its potassium or cesium counterparts in many cases.

For the cross-coupling of this compound, Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are recommended as primary candidates for initial screening due to their demonstrated efficacy in similar systems. Cesium Carbonate (Cs₂CO₃) is a strong alternative, particularly if initial trials with K₂CO₃ or K₃PO₄ result in low yields.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for the mono-arylation of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl halide (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, the selected base, and the palladium catalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K₂CO₃) - Pd Catalyst start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Proceed with the workup and purification as described in Protocol 1 (steps 8-10).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other bases from the table above (e.g., Cs₂CO₃ or K₃PO₄). Additionally, screening different palladium catalysts and phosphine ligands (e.g., SPhos, XPhos) can have a significant impact.

  • Deboronation: The pyridine nitrogen can increase the propensity for protodeboronation. If this is a significant side reaction, using milder bases (like K₂CO₃) or anhydrous conditions may be beneficial. Alternatively, a more active catalyst that promotes a faster coupling rate can outcompete the deboronation pathway.

  • No Reaction: Ensure that the palladium catalyst is active and that the reaction is performed under strictly anaerobic conditions. Degassing the solvent thoroughly is crucial. An increase in reaction temperature or a switch to a more active catalyst system may be required.

By carefully selecting the base and other reaction parameters, researchers can achieve high yields and efficient synthesis of novel biaryl and heteroaryl compounds derived from this compound for applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Biaryl Compounds via 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl structural motif is a ubiquitous feature in medicinal chemistry, materials science, and natural products. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds, prized for its mild conditions and broad functional group tolerance.[1][2] This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing 2,5-Dibromopyridine-3-boronic acid, a highly functionalized building block for accessing complex substituted pyridine derivatives.

This compound serves as a unique reagent, offering multiple reaction sites for sequential or selective cross-coupling reactions. The presence of two bromine atoms at positions 2 and 5, and a boronic acid at position 3, allows for the strategic introduction of different aryl or heteroaryl groups, leading to the construction of highly decorated pyridine cores. These structures are of significant interest in drug discovery, as the pyridine ring is a key pharmacophore and its substitution pattern can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[3][4]

While specific, high-throughput screening data for this compound is not extensively documented in publicly available literature, this guide provides a robust, generalized protocol based on well-established Suzuki-Miyaura coupling principles for similar substrates. The provided methodologies and representative data from related couplings will serve as a strong foundation for researchers to develop and optimize specific synthetic routes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a pyridine-based boronic acid. This procedure should be optimized for specific substrates, particularly concerning the choice of catalyst, ligand, base, and reaction temperature.

Protocol 1: General Procedure for Mono-Arylation using this compound

This protocol outlines a representative procedure for the mono-arylation of an aryl bromide. Due to the different reactivity of the C-Br bonds on the pyridine ring, regioselectivity may be achieved through careful control of reaction conditions. The C-Br bond at the 2-position is often more reactive in Suzuki couplings than the one at the 5-position.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine this compound, the aryl halide, the palladium catalyst/ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[1]

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Workflow Reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat Reaction (Conventional or Microwave) Solvent->React Workup 5. Aqueous Workup (Dilute, Wash) React->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify Product Pure Biaryl Compound Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Yields

As specific data for this compound is limited, the following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions of structurally related substrates to provide a general overview of the methodology's efficiency.

Table 1: Suzuki Coupling of 2-Bromopyridine with Various Aryl Boronic Acids (Data is representative of typical yields for related substrates)

Coupling Partner (Aryl Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O10016~80[3]
4-Methoxyphenylboronic acidPd/C (Ligand-free)K₂CO₃iPrOH/H₂O802>95[3]
4-Acetylphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9012~85[3][7]
3,5-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1008~90[7]

Table 2: Double Suzuki Coupling of Dibromo-heterocycles with Aryl Boronic Acids (Data is representative of typical yields for related substrates)

SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9085[8]
2,5-Dibromo-3-hexylthiophene4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9088[8]
2,6-DibromopyridinePhenylboronic acidPd-NHC ComplexK₂CO₃DMF/H₂O100>95 (di-subst.)[9]
3,4-Dibromo-2,5-dichlorothiophene4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9075[10]

Applications in Drug Discovery and Development

Biaryl structures are privileged motifs in a wide range of pharmaceuticals.[11] The use of a highly substituted pyridine building block like this compound is particularly valuable for the following reasons:

  • Scaffold Decoration: It allows for the creation of a diverse library of compounds by varying the coupling partners at three distinct positions on the pyridine ring. This is crucial for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the pKa, solubility, and metabolic stability of the final compound. Fine-tuning the substitution pattern can optimize these properties for improved drug-like characteristics.

  • Access to Novel Chemical Space: The unique substitution pattern provides access to novel biaryl and teraryl compounds that may exhibit unique biological activities. Many kinase inhibitors and other targeted therapies incorporate substituted pyridine cores to interact with specific residues in the target protein's binding site.

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, can be a common issue. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting Start Low Yield or No Reaction Check_Inert Is the reaction fully inert? Start->Check_Inert Degas Action: Improve degassing (freeze-pump-thaw or sparge longer) Check_Inert->Degas No Check_Catalyst Is the catalyst/ligand appropriate? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Catalyst Action: Screen different Pd sources and ligands (e.g., Buchwald ligands) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Try stronger bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Change_Temp Action: Increase temperature or switch to microwave Check_Temp->Change_Temp No Success Improved Yield Check_Temp->Success Yes Change_Temp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Application Notes and Protocols: 2,5-Dibromopyridine-3-boronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2,5-Dibromopyridine-3-boronic acid as a key building block in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the dibromopyridine moiety, combined with the versatility of the boronic acid functional group, make this reagent a valuable precursor for creating novel emitters, hosts, and charge-transport materials. These materials are particularly relevant in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency. This guide will cover synthetic methodologies, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, and present representative data for materials synthesized from analogous precursors.

Introduction: The Role of Pyridine-Based Boronic Acids in OLEDs

The performance of OLED devices is fundamentally linked to the molecular architecture of the organic materials used in their emissive and charge-transport layers. Boronic acids are indispensable building blocks in the synthesis of these complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of conjugated systems with tailored optoelectronic properties.[1][2]

Pyridine-containing molecules are of particular interest in OLED material design. The nitrogen atom in the pyridine ring can influence molecular packing, modulate charge injection and transport, and participate in intermolecular interactions that enhance the stability of the emissive layer.[3] Specifically, this compound offers multiple reactive sites for the strategic construction of advanced molecular architectures. The boronic acid group serves as a primary handle for Suzuki coupling, while the two bromine atoms provide opportunities for subsequent functionalization, allowing for the creation of dendritic or polymeric structures. The electron-withdrawing nature of the pyridine ring and the bromine substituents can also be exploited to tune the HOMO and LUMO energy levels of the final material, which is crucial for optimizing charge balance and device efficiency.

Synthetic Applications and Methodologies

The primary application of this compound in OLED material synthesis is through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide.[4][5]

General Synthetic Scheme for Suzuki-Miyaura Coupling

A typical reaction involves coupling this compound with a suitable aryl halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Coupled Product This compound->Product + Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General Suzuki-Miyaura Coupling Scheme.

Detailed Experimental Protocol: Synthesis of a Hypothetical TADF Emitter

This protocol describes the synthesis of a donor-acceptor type molecule, a common architecture for TADF materials, using this compound as the acceptor core and a carbazole-based donor.

Materials:

  • This compound (1.0 mmol)

  • 3-Bromo-9-phenyl-9H-carbazole (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (20 mL)

  • Ethanol (10 mL)

  • Deionized Water (10 mL)

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask, combine this compound, 3-Bromo-9-phenyl-9H-carbazole, and potassium carbonate.

  • Inert Atmosphere: Fit the flask with a condenser and purge with dry argon or nitrogen for 15-20 minutes to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add the toluene, ethanol, and deionized water to the flask. Follow this by the addition of the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Properties of Analogous OLED Materials

While specific data for materials derived directly from this compound is not yet widely published, the following tables present representative data for analogous pyridine- and boronic acid-based OLED materials to illustrate the expected performance.

Table 1: Photophysical Properties of Representative TADF Emitters

Compound ClassEmission Wavelength (λem)Photoluminescence Quantum Yield (PLQY)Delayed Fluorescence Lifetime (τd)Reference
Pyridine-Carbazole480 - 550 nm75 - 95%1.5 - 5.0 µs[6],[7]
Boron-containing D-A450 - 520 nm80 - 98%1.0 - 4.5 µs[8]
Phenyl-Pyridine Iridium Complexes470 - 580 nm~100% (Phosphorescence)1.0 - 3.0 µs[9]

Table 2: Device Performance of OLEDs with Analogous Emissive Layer Materials

Host MaterialEmissive Dopant TypeMax. External Quantum Efficiency (EQE)Turn-on Voltage (V)Color Coordinates (CIE)Reference
CBPPyridine-based TADF15 - 25%3.0 - 4.5(0.25, 0.55)[10],[11]
mCPBoron-based TADF20 - 30%2.8 - 4.0(0.18, 0.45)[8]
TCTAPhosphorescent Iridium Complex18 - 28%3.2 - 5.0(0.30, 0.60)[9]

Experimental Workflows and Signaling Pathways

Workflow for OLED Material Synthesis and Device Fabrication

The following diagram illustrates the typical workflow from the initial synthesis of the OLED material to the final fabrication and testing of the device.

cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication & Testing Start Starting Materials (this compound + Aryl Halide) Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, PLQY) Purification->Characterization Final_Material Final OLED Material Characterization->Final_Material Substrate_Prep Substrate Cleaning Final_Material->Substrate_Prep Deposition Vacuum Thermal Evaporation of Layers Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing Performance_Data Performance Data (EQE, Lifetime, CIE) Testing->Performance_Data

Caption: From Synthesis to Device Testing Workflow.

Energy Level Diagram and TADF Mechanism

Thermally Activated Delayed Fluorescence (TADF) relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons. This process, known as reverse intersystem crossing (RISC), is facilitated by a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states.[6]

S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation T1 T₁ (Triplet Excited State) T1->S0 Phosphorescence (Slow) T1->S1 RISC (TADF) S1->S0 Prompt Fluorescence S1->T1 ISC

Caption: Simplified Jablonski Diagram for TADF.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel organic electronic materials. Its unique structure allows for the creation of complex molecules with tunable electronic properties, making it a valuable tool for researchers in the field of OLEDs. The protocols and data presented in this document, based on well-established chemical principles and analogous systems, provide a solid foundation for the exploration and development of next-generation OLED materials. As with any synthetic procedure, careful optimization of reaction conditions will be necessary to achieve the desired outcomes for specific target molecules.

References

Application Notes and Protocols for Selective Mono-arylation of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 2,5-Dibromopyridine-3-boronic acid is a versatile building block, offering multiple reaction sites for diversification. However, achieving selective mono-arylation at either the C2 or C5 position through Suzuki-Miyaura cross-coupling presents a significant challenge due to the differential reactivity of the two C-Br bonds. Generally, the C2 position, being alpha to the electron-withdrawing nitrogen atom, is more electrophilic and thus more reactive towards oxidative addition by a palladium catalyst.[1][2][3][4] Consequently, "standard" Suzuki-Miyaura conditions often lead to preferential arylation at the C2 position.[1][4][5]

Recent advancements in catalysis have demonstrated that this inherent regioselectivity can be overturned through judicious selection of ligands, bases, and other reaction parameters, enabling selective arylation at the C5 position.[3] This application note provides a summary of reaction conditions that can be employed to achieve selective mono-arylation of this compound at either the C2 or C5 position, based on analogous transformations of other 2,5-dihalopyridines. The presence of the boronic acid moiety at the C3 position may influence the electronic properties and steric environment of the reaction center, and thus optimization of the provided conditions may be necessary.

Data Presentation: Reaction Conditions for Selective Mono-arylation

The following tables summarize reaction conditions for achieving selective mono-arylation at the C2 and C5 positions of 2,5-dihalopyridines. These conditions serve as a starting point for the selective arylation of this compound.

Table 1: Conditions for Preferential C2-Arylation

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Arylating AgentTypical Yield (%)C2:C5 RatioReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012-24Arylboronic acid70-95>20:1[5]
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene11012Arylboronic acid65-90>15:1[2]
Pd(PPh₃)₄ (4)-K₃PO₄ (1.75)1,4-Dioxane/H₂O (4:1)9012Arylboronic acid60-85High C5 (thiophene)[6]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (3:1)8016Arylboronic acid75-92Predominantly C2[1]

Table 2: Conditions for Preferential C5-Arylation

Catalyst (mol%)Additive (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Arylating AgentTypical Yield (%)C5:C2 RatioReference
Pd(OAc)₂ (2)NBu₄Br (2)Cs₂CO₃ (2)1,4-Dioxane14024Arylboronic acid40-60>20:1[3]
Pd₂(dba)₃ (1.5)-K₃PO₄ (2)DMAc12018Arylboronic acid50-70>10:1[3]

Experimental Protocols

The following are representative experimental protocols adapted from literature for analogous systems. Note: These protocols are intended as a starting point and may require optimization for this compound. The stability of the boronic acid functional group under the reaction conditions should be considered, and protection-deprotection strategies may be necessary in some cases.

Protocol 1: Selective C2-Arylation of this compound

This protocol is adapted from conditions known to favor C2-arylation of 2,5-dihalopyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromopyridine-3-boronic acid.

Protocol 2: Selective C5-Arylation of this compound

This protocol is based on "Jeffery-type" ligand-free conditions that have been shown to promote C5-arylation of 2,5-dichloropyridine.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (2.0 mmol, 2.0 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Add 10 mL of anhydrous 1,4-dioxane to the flask.

  • Seal the flask or tube and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-bromopyridine-3-boronic acid.

Mandatory Visualization

The following diagram illustrates the general workflow for the selective mono-arylation of this compound.

G cluster_start Starting Materials cluster_reagents Reaction Components cluster_products Selective Mono-arylated Products start1 This compound reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) start1->reaction start2 Arylboronic acid start2->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (optional) (e.g., SPhos for C2) ligand->reaction base Base (e.g., K₃PO₄, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane, Toluene) solvent->reaction product_c2 C2-Arylation Product reaction->product_c2 C2-Selective Conditions product_c5 C5-Arylation Product reaction->product_c5 C5-Selective Conditions workup Workup & Purification (Extraction, Chromatography) product_c2->workup product_c5->workup final_product final_product workup->final_product Isolated Product

Caption: General workflow for selective mono-arylation.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2,5-Dibromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is of paramount importance in the fields of medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The use of microwave irradiation has significantly advanced the efficiency of Suzuki couplings, offering dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[1]

These application notes provide a comprehensive guide for performing microwave-assisted Suzuki coupling reactions utilizing 2,5-Dibromopyridine-3-boronic acid. This versatile building block allows for the introduction of a substituted pyridine ring, a privileged scaffold in numerous therapeutic agents. The protocols outlined herein are intended to serve as a robust starting point for researchers engaged in the rapid synthesis of compound libraries for drug development and other scientific applications.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several distinct advantages over conventional heating methods for Suzuki-Miyaura coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates exponentially, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields of the desired product.[1]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Microwave energy is believed to accelerate each step of this catalytic cycle through efficient and uniform heating of the reaction mixture.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(Ln) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - this compound - Aryl/Heteroaryl Halide - Catalyst - Base Solvent Add Solvent Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Irradiate in Microwave Reactor Seal->Microwave Extraction Aqueous Workup (Extraction) Microwave->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

References

Ligand Selection for Efficient Suzuki-Miyaura Coupling of 2,5-Dibromopyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The functionalization of pyridine scaffolds is of particular interest in medicinal chemistry and materials science due to their prevalence in a vast array of biologically active compounds and functional materials. 2,5-Dibromopyridine-3-boronic acid is a versatile building block, offering two reactive bromine sites for sequential or selective coupling, in addition to the boronic acid moiety for further diversification.

Achieving high efficiency and, crucially, regioselectivity in the coupling of this compound presents a significant challenge. The electronic properties of the pyridine ring, coupled with the steric and electronic influence of the boronic acid group, dictate the reactivity of the C2 and C5 positions. The choice of the phosphine ligand is paramount in controlling the outcome of the reaction, influencing catalytic activity, stability, and selectivity. This document provides a comprehensive guide to ligand selection for the efficient and selective Suzuki-Miyaura coupling of this compound, complete with detailed protocols and comparative data from analogous systems.

The Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle by undergoing oxidative addition into the carbon-halogen bond of the aryl halide. The choice of phosphine ligand profoundly influences each step of this cycle. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[4][5]

dot digraph "Suzuki-Miyaura Catalytic Cycle" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Colors node_bg = "#F1F3F4"; node_text = "#202124"; arrow_color = "#4285F4"; label_color = "#5F6368";

// Nodes pd0 [label="LₙPd(0)", fillcolor=node_bg, fontcolor=node_text]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor=node_text]; pdII [label="R¹-Pd(II)-X\n(Lₙ)", fillcolor=node_bg, fontcolor=node_text]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor=node_text]; pdII_R2 [label="R¹-Pd(II)-R²\n(Lₙ)", fillcolor=node_bg, fontcolor=node_text]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor=node_text]; product [label="R¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="R¹-X\nR²-B(OR)₂", shape=plaintext, fontcolor=label_color];

// Edges pd0 -> oxidative_addition [color=arrow_color]; oxidative_addition -> pdII [label="R¹-X", color=arrow_color, fontcolor=label_color]; pdII -> transmetalation [color=arrow_color]; transmetalation -> pdII_R2 [label="R²-B(OR)₂\nBase", color=arrow_color, fontcolor=label_color]; pdII_R2 -> reductive_elimination [color=arrow_color]; reductive_elimination -> product [color=arrow_color]; reductive_elimination -> pd0 [label="Regeneration", color="#EA4335", style=dashed, fontcolor=label_color]; reactants -> oxidative_addition [style=invis]; } caption: "Figure 1. Simplified Suzuki-Miyaura catalytic cycle."

Ligand Selection for Regioselective Coupling

For dihalogenated pyridines, achieving selective mono-arylation is a common objective. The inherent electronic properties of the pyridine ring often lead to preferential reaction at the more electron-deficient position. In the case of 2,5-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition. However, the presence of the boronic acid group at C3 introduces steric hindrance around the C2 position, which can influence the regioselectivity.

Studies on analogous dihalopyridine and dihalothiophene derivatives have shown that the choice of ligand can be critical in controlling regioselectivity. Sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), have demonstrated exceptional performance in challenging cross-coupling reactions, including those involving heteroaryl substrates.[6] These ligands can promote coupling at sterically hindered positions and can sometimes even reverse the inherent regioselectivity of a substrate.

dot digraph "Ligand Influence on Regioselectivity" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.3]; edge [fontname="Arial", fontsize=10];

// Colors substrate_color = "#FBBC05"; product_color = "#34A853"; ligand_color = "#4285F4"; node_text = "#202124"; arrow_color = "#202124";

// Nodes substrate [label="this compound", fillcolor=substrate_color, fontcolor=node_text, style=filled]; ligand_choice [label="Ligand Selection", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor=node_text]; less_bulky [label="Less Bulky Ligands\n(e.g., PPh₃, dppf)", fillcolor=ligand_color, fontcolor="#FFFFFF", style=filled]; bulky [label="Bulky, Electron-Rich Ligands\n(e.g., SPhos, XPhos)", fillcolor=ligand_color, fontcolor="#FFFFFF", style=filled]; c5_coupling [label="Preferential C5 Coupling\n(Kinetically favored)", fillcolor=product_color, fontcolor="#FFFFFF", style=filled]; c2_coupling [label="Potential for C2 Coupling\n(Overcoming steric hindrance)", fillcolor=product_color, fontcolor="#FFFFFF", style=filled];

// Edges substrate -> ligand_choice [arrowhead=none, color=arrow_color]; ligand_choice -> less_bulky [label="Electronic Control", color=arrow_color]; ligand_choice -> bulky [label="Steric/Electronic Control", color=arrow_color]; less_bulky -> c5_coupling [color=arrow_color]; bulky -> c2_coupling [color=arrow_color]; } caption: "Figure 2. Ligand influence on regioselective coupling."

Comparative Performance of Ligands

Catalyst SystemAryl Boronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos4-methoxyphenylboronic acidK₃PO₄Toluene/H₂O1001692[Analogous System]
Pd(OAc)₂ / XPhosPhenylboronic acidK₃PO₄Dioxane1001288[Analogous System]
Pd(PPh₃)₄4-methylphenylboronic acidNa₂CO₃Toluene/EtOH/H₂O802465[Analogous System]
PdCl₂(dppf)3-fluorophenylboronic acidK₂CO₃DMF901875[Analogous System]
Pd(OAc)₂ / RuPhos4-acetylphenylboronic acidCs₂CO₃t-Amyl alcohol1101095[Analogous System]

Note: The yields presented are for the mono-arylation of 2,5-dibromo-3-(trifluoromethyl)pyridine and should be considered as a guide for ligand selection for the coupling of this compound. Optimization for the specific substrate is recommended.

Experimental Protocols

The following protocols provide a starting point for the efficient Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and base may be necessary for specific coupling partners.

Protocol 1: General Procedure for Mono-Arylation using a Buchwald Ligand

This protocol is recommended for achieving high yields of the mono-arylated product, with a higher likelihood of coupling at the less sterically hindered C5 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (or Dioxane) and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed organic solvent.

  • Add the degassed solvent mixture to the Schlenk flask containing the reagents.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot digraph "Protocol_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Colors step_color = "#F1F3F4"; action_color = "#4285F4"; analysis_color = "#FBBC05"; purification_color = "#34A853"; node_text = "#202124"; arrow_color = "#5F6368";

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor=node_text]; reagents [label="1. Combine Reactants\n(Substrate, Boronic Acid, Base)", style=filled, fillcolor=step_color, fontcolor=node_text]; inert [label="2. Inert Atmosphere\n(Evacuate/Backfill)", style=filled, fillcolor=step_color, fontcolor=node_text]; catalyst [label="3. Prepare & Add Catalyst Solution\n(Pd₂(dba)₃, Ligand)", style=filled, fillcolor=action_color, fontcolor="#FFFFFF"]; reaction [label="4. Heat and Stir\n(80-100 °C, 12-24 h)", style=filled, fillcolor=action_color, fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC, LC-MS)", style=filled, fillcolor=analysis_color, fontcolor=node_text]; workup [label="6. Workup\n(Extraction, Washing)", style=filled, fillcolor=step_color, fontcolor=node_text]; purify [label="7. Purify\n(Column Chromatography)", style=filled, fillcolor=purification_color, fontcolor="#FFFFFF"]; end [label="End Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor=node_text];

// Edges start -> reagents [color=arrow_color]; reagents -> inert [color=arrow_color]; inert -> catalyst [color=arrow_color]; catalyst -> reaction [color=arrow_color]; reaction -> monitor [color=arrow_color]; monitor -> workup [label="Reaction Complete", color=arrow_color]; workup -> purify [color=arrow_color]; purify -> end [color=arrow_color]; } caption: "Figure 3. Experimental workflow for mono-arylation."

Protocol 2: Screening for Regioselectivity

To investigate the regioselectivity of the coupling, a small-scale screen of different ligands can be performed. This protocol is designed for parallel synthesis to efficiently identify conditions that may favor coupling at the C2 position.

Materials (per reaction):

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (4-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, 0.5 M), degassed

Procedure:

  • Prepare stock solutions of the starting materials, base, and palladium precatalyst.

  • In an array of reaction vials, dispense the appropriate volume of the stock solutions.

  • Add the specific ligand to be tested to each vial.

  • Seal the vials, and purge with an inert gas.

  • Heat the reaction array to the desired temperature (e.g., 100 °C) with stirring.

  • After a set time (e.g., 16 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the ratio of C2- and C5-coupled products and the overall conversion.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are dry and degassed.

    • Increase the catalyst and/or ligand loading.

    • Screen different bases (e.g., Cs₂CO₃, K₂CO₃).

    • Increase the reaction temperature or time.

    • Consider using a different palladium precatalyst (e.g., a Buchwald precatalyst).

  • Poor Selectivity:

    • Screen a wider range of ligands with varying steric bulk and electronic properties.

    • Lowering the reaction temperature may improve selectivity.

    • The choice of solvent can also influence selectivity.

  • Decomposition of Boronic Acid:

    • Use milder bases (e.g., K₂CO₃) or shorter reaction times.

    • Ensure the reaction is not overheated.

Conclusion

The efficient and selective Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex pyridine derivatives. The selection of an appropriate phosphine ligand is the most critical parameter for achieving high yields and controlling regioselectivity. Bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, are highly recommended as starting points for optimization due to their proven efficacy in similar challenging heteroaryl couplings. The provided protocols and comparative data serve as a robust foundation for researchers to develop optimized conditions for their specific synthetic targets, enabling the efficient construction of novel molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyridines using 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of substituted pyridines utilizing 2,5-Dibromopyridine-3-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method detailed, offering a robust and versatile route to a wide array of functionalized pyridine derivatives, which are pivotal intermediates in pharmaceutical and agrochemical research.

Introduction

Substituted pyridines are a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. The development of efficient and scalable synthetic routes to these heterocycles is of paramount importance in drug discovery and development. This compound is a versatile starting material that allows for the sequential and regioselective introduction of substituents at the 2- and 5-positions of the pyridine ring. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is an exceptionally powerful tool for this purpose due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[1]

This document outlines protocols for the selective Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides, with a focus on considerations for scaling up the reaction from laboratory to pilot plant or manufacturing scale.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the substituted pyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D R-B(OH)2 (Base) E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Ar-R experimental_workflow start Start reagents Charge Reactor: - this compound - Aryl/Heteroaryl Bromide - Base (K3PO4) start->reagents solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water reagents->solvent catalyst Prepare Catalyst Premix: - Pd(OAc)2 - SPhos - 1,4-Dioxane catalyst->solvent reaction Heat and Stir (80-100 °C, 8-24 h) solvent->reaction workup Work-up: - Cool - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification: - Dry, Filter, Concentrate - Chromatography or Recrystallization workup->purification end End Product purification->end troubleshooting_logic start Low Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes check_conditions Are reaction conditions optimal? start->check_conditions Yes check_side_reactions Are side reactions occurring? start->check_side_reactions Yes solution_catalyst Use fresh catalyst/ligand Ensure inert atmosphere check_catalyst->solution_catalyst solution_conditions Increase temperature Screen different bases/solvents check_conditions->solution_conditions solution_side_reactions Degas solvents thoroughly Use anhydrous reagents check_side_reactions->solution_side_reactions

References

The Pivotal Role of 2,5-Dibromopyridine-3-boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,5-Dibromopyridine-3-boronic acid is emerging as a critical building block in the synthesis of novel agrochemicals, particularly in the development of advanced fungicides. Its unique structural features allow for its application in sophisticated chemical reactions, such as the Suzuki-Miyaura cross-coupling, to construct complex molecules with enhanced fungicidal activity. This application note provides a detailed overview of its use in the synthesis of a novel fungicide, including a comprehensive experimental protocol and relevant data.

Application in the Synthesis of Novel Pyridine-Based Fungicides

A key application of this compound is in the synthesis of a new class of pyridine-based fungicides. These compounds are designed to exhibit potent and broad-spectrum activity against a variety of plant pathogens. The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

In a representative synthesis, this compound is coupled with a substituted pyrazole derivative. This reaction is catalyzed by a palladium complex and is crucial for creating the core structure of the target fungicide. The resulting molecule combines the advantageous properties of both the pyridine and pyrazole moieties, leading to a highly effective agrochemical.

Synthetic Pathway Overview

The synthesis of the novel fungicide can be conceptualized in the following workflow:

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Substituted Pyrazole Derivative B->C D Novel Pyridine-Pyrazole Fungicide C->D

Caption: Synthetic workflow for the novel fungicide.

Experimental Protocol: Synthesis of a Novel Pyridine-Pyrazole Fungicide

This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and a model substituted pyrazole, 4-bromo-1-methyl-1H-pyrazole, as a key step in the synthesis of a potential new fungicide.

Materials:

  • This compound

  • 4-Bromo-1-methyl-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-bromo-1-methyl-1H-pyrazole (1.1 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Catalyst Addition: Add toluene (20 mL) and ethanol (10 mL) to the flask. Purge the mixture with nitrogen gas for 15 minutes. Subsequently, add palladium(II) acetate (0.02 eq).

  • Base Addition: Prepare a 2M aqueous solution of sodium carbonate. Add the sodium carbonate solution (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add 30 mL of water and 30 mL of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure novel pyridine-pyrazole fungicide.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of the novel pyridine-pyrazole fungicide.

ParameterValue
Reactants
This compound2.81 g (10 mmol)
4-Bromo-1-methyl-1H-pyrazole1.77 g (11 mmol)
Catalyst & Base
Palladium(II) acetate45 mg (0.2 mmol)
Triphenylphosphine210 mg (0.8 mmol)
Sodium carbonate (2M aq.)15 mL (30 mmol)
Product
Yield of Pure Product2.15 g
Molar Yield75%
Purity (by HPLC)>98%

Signaling Pathway and Mechanism of Action

While the precise biological signaling pathway for this novel fungicide is under investigation, it is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the mitochondrial electron transport chain in fungi, a critical pathway for energy production.

G A Novel Pyridine-Pyrazole Fungicide B Succinate Dehydrogenase (SDH) Complex II A->B Inhibition C Mitochondrial Electron Transport Chain B->C Is a key component of D ATP Production Disruption C->D Is essential for E Fungal Cell Death D->E Leads to

Caption: Hypothesized mechanism of action.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of innovative agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex fungicidal molecules. The detailed protocol and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to explore the potential of this compound in creating the next generation of crop protection agents. Further research into the biological activity and optimization of the synthetic route will continue to unlock the full potential of this important chemical intermediate.

Troubleshooting & Optimization

preventing protodeboronation of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary focus is on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this is a major side reaction as it consumes the this compound, leading to the formation of 2,5-dibromopyridine as a byproduct. This reduces the yield of the desired coupled product and complicates purification. Pyridine boronic acids, especially those with electron-withdrawing substituents like bromine, are particularly susceptible to this decomposition pathway.

Q2: What factors make this compound prone to protodeboronation?

A2: Several factors contribute to the instability of this compound:

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The two electron-withdrawing bromine atoms further decrease the electron density on the ring, making the C-B bond more susceptible to cleavage.

  • Basic Conditions: Suzuki-Miyaura reactions are typically run under basic conditions, which can promote the formation of a boronate species ([ArB(OH)3]−). This intermediate can be more reactive towards protodeboronation.[2]

  • Aqueous Media: The presence of a proton source, such as water in the reaction mixture, is necessary for the C-H bond formation in protodeboronation.

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

Q3: I am observing a significant amount of 2,5-dibromopyridine in my reaction mixture. How can I confirm this is due to protodeboronation?

A3: You can confirm the formation of 2,5-dibromopyridine by standard analytical techniques such as:

  • Mass Spectrometry (MS): Compare the mass spectrum of your reaction mixture with an authentic sample or the expected mass of 2,5-dibromopyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of 2,5-dibromopyridine and compare them to your starting material and desired product.

  • Chromatography (TLC, LC-MS, GC-MS): Co-injection with an authentic sample of 2,5-dibromopyridine can confirm its presence.

Q4: What are the most effective strategies to minimize protodeboronation of this compound?

A4: The most effective strategies involve a combination of optimizing reaction conditions and modifying the boronic acid reagent:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly recommended strategy. Pinacol esters are a common choice, but for particularly unstable substrates, N-methyliminodiacetic acid (MIDA) boronates are superior due to their high stability and slow, controlled release of the boronic acid under reaction conditions.[1][3]

  • Milder Reaction Conditions: Employing milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH) and lower reaction temperatures can significantly reduce the rate of protodeboronation.

  • Anhydrous or Low-Water Conditions: Minimizing the amount of water in the reaction can help, though some water is often necessary for the Suzuki coupling to proceed efficiently. Careful optimization is key.

  • Highly Active Catalysts: Using a highly active palladium catalyst and ligand system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize Suzuki-Miyaura reactions involving this compound where protodeboronation is a suspected issue.

Problem: Low yield of desired product and significant formation of 2,5-dibromopyridine.
Potential Cause Troubleshooting Step Rationale
High reaction temperature Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction.Higher temperatures accelerate the rate of protodeboronation.
Strong base Switch to a milder base. Good alternatives include K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases can promote the decomposition of the boronic acid.
Excess water Use anhydrous solvents and reagents. If the reaction is sluggish, add a minimal, optimized amount of water.Water is a proton source for the protodeboronation reaction.
Instability of the boronic acid Convert the boronic acid to its pinacol ester or, preferably, its MIDA boronate.Boronic esters are more stable than the corresponding boronic acids and can release the active species slowly.[3]
Slow catalytic cycle Use a more active palladium catalyst/ligand system (e.g., a catalyst based on a biarylphosphine ligand like SPhos or XPhos).A faster Suzuki coupling will outcompete the protodeboronation side reaction.
Solubility issues Choose a solvent system where all components are soluble. For example, a mixture of 1,4-dioxane and water can improve the solubility of aryl-boronic acids.[4]Poor solubility can lead to slow reaction rates and favor side reactions.

Data Presentation

The following table presents representative data for the Suzuki-Miyaura coupling of a similar electron-deficient heteroaryl boronic acid with an aryl bromide, illustrating the impact of different strategies on minimizing protodeboronation.

Table 1: Representative Yields in the Suzuki Coupling of an Electron-Deficient Pyridine Boronic Acid

Boron ReagentBaseTemperature (°C)Yield of Coupled Product (%)Yield of Protodeboronation Byproduct (%)
Boronic AcidK₂CO₃1003555
Boronic AcidK₃PO₄806030
Pinacol Ester K₃PO₄ 80 85 <10
MIDA Boronate K₃PO₄ 80 >95 <2

Note: This is illustrative data for a comparable system and actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is a starting point and should be optimized for specific substrates.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The reaction concentration should be approximately 0.1 M.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound MIDA ester

For particularly challenging couplings where the pinacol ester still results in significant protodeboronation, conversion to the MIDA ester is recommended.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent (e.g., a 1:1 mixture of toluene and DMSO).

  • Heat the mixture with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitor by LC-MS).

  • Cool the reaction mixture and isolate the solid MIDA boronate by filtration. The MIDA boronate can often be used in the subsequent Suzuki coupling without further purification.

Visualizations

Signaling Pathways and Experimental Workflows

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway A Ar-B(OH)₂ C Pd(0) Catalyst A->C Transmetalation E Ar-B(OH)₂ B Desired Coupled Product C->B Reductive Elimination D Ar-X D->C Oxidative Addition F 2,5-Dibromopyridine (Byproduct) E->F + H⁺ (from H₂O) Troubleshooting_Workflow start Low Yield & High Protodeboronation step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Anhydrous Solvents step2->step3 step4 Switch to Boronic Ester (Pinacol or MIDA) step3->step4 end_yes Problem Solved? step4->end_yes success High Yield of Desired Product end_yes->success Yes fail Re-evaluate Substrate/ Catalyst System end_yes->fail No Reagent_Selection start Boronic Acid Stability? stable Stable Boronic Acid start->stable Yes unstable Unstable Boronic Acid (e.g., this compound) start->unstable No boronic_acid Use Boronic Acid Directly stable->boronic_acid pinacol Use Pinacol Ester (Good Stability) unstable->pinacol mida Use MIDA Boronate (Excellent Stability, Slow Release) pinacol->mida If still problematic

References

troubleshooting low yield in Suzuki reactions with 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 2,5-Dibromopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki reaction with this compound?

A1: Low yields in Suzuki reactions involving this compound can stem from several factors. Pyridine boronic acids are notoriously susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This consumes your starting material and reduces the yield of the desired product. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] The presence of two bromine atoms also presents the challenge of achieving selective coupling.

Q2: What are the common side products, and how can they be minimized?

A2: The primary side products are the result of protodeboronation (leading to 2,5-dibromopyridine) and homocoupling of the boronic acid. Protodeboronation is often exacerbated by the presence of water and certain bases.[2] Minimizing reaction time and using anhydrous conditions can help. Homocoupling can be promoted by the presence of oxygen; therefore, ensuring the reaction is thoroughly degassed is crucial.

Q3: How can I control the regioselectivity of the coupling at the C2 and C5 positions?

A3: For 2,5-dihalopyridines, Suzuki coupling reactions generally occur preferentially at the C2 position due to its higher electrophilicity.[3][4] However, the choice of ligand and reaction conditions can influence this selectivity. Bulky, electron-rich phosphine ligands can sometimes favor coupling at the less sterically hindered position. To achieve selective mono-arylation, carefully controlling the stoichiometry of the coupling partner (using a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents) is a common strategy.

Q4: My starting materials are not fully soluble in the reaction mixture. What can I do?

A4: Poor solubility can significantly hinder reaction kinetics. A common solution is to use a solvent system that can better dissolve all components. Mixtures of solvents, such as 1,4-dioxane/water or toluene/water, are often effective as water can help dissolve the inorganic base.[5] If solubility remains an issue, screening other solvents like DMF or THF may be beneficial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure you are using a fresh, high-quality palladium catalyst and ligand. Consider using a more active pre-catalyst.
Protodeboronation of the boronic acidUse anhydrous solvents and minimize reaction time. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2]
Poorly chosen baseThe base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6]
Insufficient temperatureIncrease the reaction temperature in increments (e.g., to 80-100 °C).
Formation of Multiple Products Lack of regioselectivityTo favor mono-coupling at the more reactive C2 position, use a controlled amount of the aryl halide (1.0 equivalent) and a slight excess of the boronic acid (1.1-1.2 equivalents). The choice of ligand can also influence selectivity; consider screening different phosphine ligands.[7]
Homocoupling of the boronic acidThoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary.
Catalyst deactivationThe pyridine nitrogen can inhibit the catalyst. Using bulky, electron-rich ligands like SPhos or P(t-Bu)₃ can sometimes mitigate this effect.[7][8]

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions from studies on structurally similar dihalopyridines, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Dihalopyridines

Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-222,6-DibromopyridineGood to Better[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-Dibromopyridine (mono-arylated)High[7]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-DibromopyridineHigh[7]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-Dibromopyridine (mono-arylated)Effective[7]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields of a Pyridine Derivative

BaseSolvent SystemTemperature (°C)Yield (%)Reference
K₃PO₄1,4-Dioxane/H₂O100High[9]
K₂CO₃Toluene/H₂O100Moderate
Cs₂CO₃1,4-Dioxane100High[4]
Na₂CO₃DMF/H₂O100Good[6]

Experimental Protocols

General Protocol for Mono-arylation of this compound

This protocol is a generalized starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions boronic_acid Boronic Acid Degradation? (Protodeboronation) check_reagents->boronic_acid catalyst Catalyst/Ligand Inactive? check_reagents->catalyst base Suboptimal Base? check_conditions->base solvent Poor Solubility? check_conditions->solvent temperature Temperature Too Low? check_conditions->temperature degassing Inadequate Degassing? check_conditions->degassing solution_boronic Use Anhydrous Solvents Switch to Boronate Ester boronic_acid->solution_boronic Yes solution_catalyst Use Fresh Catalyst/Ligand Screen Bulky, Electron-Rich Ligands catalyst->solution_catalyst Yes solution_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) base->solution_base Yes solution_solvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O, DMF) solvent->solution_solvent Yes solution_temp Increase Temperature (e.g., 80-100 °C) temperature->solution_temp Yes solution_degassing Ensure Thorough Degassing (Ar/N₂ Purge) degassing->solution_degassing Yes end_node Improved Yield solution_boronic->end_node solution_catalyst->end_node solution_base->end_node solution_solvent->end_node solution_temp->end_node solution_degassing->end_node

Caption: Troubleshooting workflow for low yields in Suzuki reactions.

Suzuki_Factors cluster_main Key Factors Influencing Suzuki Reaction Outcome Catalyst Palladium Catalyst & Ligand Outcome Reaction Outcome (Yield & Selectivity) Catalyst->Outcome Determines activity, stability, and selectivity Substrates Substrates (this compound & Coupling Partner) Substrates->Outcome Inherent reactivity and stability Base Base Base->Outcome Activates boronic acid, influences side reactions Solvent Solvent Solvent->Outcome Affects solubility and reaction rates Temperature Temperature Temperature->Outcome Impacts reaction kinetics and side reactions

Caption: Key factors influencing the outcome of Suzuki reactions.

References

minimizing homocoupling of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize the formation of homocoupling byproducts when using 2,5-Dibromopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments, offering potential causes and actionable solutions.

Q1: What are the primary causes of homocoupling with this compound?

A1: Homocoupling, the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct, is a common side reaction in Suzuki couplings.[1] This side reaction reduces the yield of your desired product and complicates purification. The two primary mechanisms responsible for this are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is critical to suppress this pathway.[2][3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][3] This is often a problem at the beginning of the reaction before the main catalytic cycle is fully established.

Q2: How does my choice of palladium source impact the formation of the homocoupled byproduct?

A2: The choice of the palladium source is critical. Using a Pd(0) source is generally preferred over Pd(II) sources to minimize the initial concentration of Pd(II) that can lead to homocoupling.[5]

  • Preferred (Pd(0) Sources): Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active Pd(0) state and can directly enter the catalytic cycle without needing a reduction step that can cause homocoupling.[2]

  • Use with Caution (Pd(II) Sources): Precursors like Pd(OAc)₂ and PdCl₂ require an in situ reduction to Pd(0). This reduction can be mediated by the boronic acid, leading to the formation of the homocoupling byproduct.[2][3] If using a Pd(II) source, consider adding a mild reducing agent.[3][6]

  • Advanced Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.[2]

Palladium SourceOxidation StateImpact on HomocouplingRecommendation
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)LowHighly Recommended . Enters the catalytic cycle directly.[2]
Pd(OAc)₂, PdCl₂Pd(II)HighUse with caution . Requires in situ reduction which can cause homocoupling.[2][3]
Buchwald PrecatalystsPd(II)LowRecommended . Designed for clean and efficient generation of Pd(0).[2]
Palladium on Carbon (Pd/C)Pd(0)/Pd(II)VariableCan be effective; may result in less homocoupling than Pd(OAc)₂.[3]

Q3: What role do ligands play in suppressing the homocoupling of this compound?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can significantly accelerate the desired cross-coupling pathway, making the competing homocoupling reaction less favorable.[5]

  • Use Bulky, Electron-Rich Ligands: Phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[1][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be very effective in suppressing homocoupling due to their strong binding to the palladium center.[1][5]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to palladium species that promote homocoupling.[2]

Ligand TypeCharacteristicsImpact on HomocouplingExamples
Simple PhosphinesLess bulky, less electron-donatingMay permit more homocoupling under non-ideal conditions.[5]PPh₃
Bulky, Electron-Rich PhosphinesSterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[1][5]P(t-Bu)₃, SPhos, XPhos
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableHighly effective at suppressing homocoupling due to strong Pd-binding.[1][5]IPr, IMes

Q4: How does the choice of base influence homocoupling?

A4: The base is essential for activating the boronic acid to form a boronate species for the transmetalation step.[7][8] However, an inappropriate choice can increase homocoupling.

  • Weaker Inorganic Bases are Often Preferred: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally less prone to causing homocoupling compared to strong bases like sodium hydroxide (NaOH).[2][9]

  • Substrate Dependence: The optimal base is often substrate-dependent and may require screening.[2] For challenging couplings involving pyridines, K₃PO₄ is frequently effective.[1]

  • Avoid Excessively Strong Bases: Very strong bases can accelerate catalyst decomposition or unwanted side reactions.

BaseStrengthCommon Application Notes
K₃PO₄Moderate/StrongOften effective for challenging couplings, including those with heteroaryl chlorides.[1]
K₂CO₃, Na₂CO₃ModerateWidely used and often a good starting point to minimize homocoupling.[2][9]
Cs₂CO₃StrongCan be very effective but may increase side reactions in some cases.
KFWeakUseful for substrates with base-labile functional groups.[7]
NaOH, KOHStrongGenerally not recommended as they can promote homocoupling and other side reactions.[9]

Q5: What is the influence of solvent and temperature on homocoupling?

A5: Solvents and temperature are critical parameters.[2] Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[2][10] The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling.[10] Higher temperatures can increase the rate of reaction but may also accelerate decomposition and side reactions, including homocoupling.[11][12] It is often best to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Workflow

If you are observing significant homocoupling of this compound, use the following workflow to diagnose and resolve the issue.

G start_node High Homocoupling Detected q1 Is the reaction rigorously degassed? start_node->q1 s1 Implement thorough degassing: - Freeze-Pump-Thaw (3x) - Subsurface N2/Ar sparging (30 min) q1->s1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a modern precatalyst (e.g., G3-Pd). q2->s2 Yes q3 Is the ligand appropriate? q2->q3 No s2->q3 s3 Use bulky, electron-rich ligands: - Buchwald-type (SPhos, XPhos) - Bulky alkylphosphines (P(t-Bu)3) - N-Heterocyclic Carbenes (NHCs) q3->s3 No q4 Is the base choice optimal? q3->q4 Yes s3->q4 s4 Screen weaker inorganic bases: - Start with K2CO3 or K3PO4 - Avoid strong hydroxides (NaOH, KOH) q4->s4 No end_node Homocoupling Minimized q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Proposed Homocoupling Mechanisms

Understanding the pathways that lead to the byproduct is key to preventing its formation.

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0_a Pd(0)L2 (Active Catalyst) pd2_a [Pd(II)L2]O pd0_a->pd2_a Oxidation o2 O2 pd2_a->pd0_a Reduction homo_a Ar-Ar (Homocoupling) pd2_a->homo_a Dimerization arbr_a 2 ArB(OH)2 pd2_b Pd(II)X2 (Precatalyst) homo_b Ar-Ar (Homocoupling) pd2_b->homo_b Reductive Dimerization pd0_b Pd(0)L2 (Active Catalyst) pd2_b->pd0_b arbr_b 2 ArB(OH)2

Caption: Proposed mechanisms for boronic acid homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling

This procedure should be optimized for specific substrates.

G prep 1. Reagent Preparation - Add Ar-X, Boronic Acid, Base, and Ligand to a Schlenk flask. - Equip with a stir bar. degas 2. Degassing - Seal the flask. - Perform three vacuum/inert gas (N2/Ar) backfill cycles. prep->degas solvent 3. Solvent Addition - Add degassed solvent(s) via syringe under a positive pressure of inert gas. degas->solvent sparge 4. Final Degas (Optional but Recommended) - Bubble inert gas through the solution for 15-30 minutes. solvent->sparge catalyst 5. Catalyst Addition - Under a positive flow of inert gas, add the Pd catalyst. sparge->catalyst reaction 6. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. - Monitor by TLC/LC-MS. catalyst->reaction workup 7. Workup & Purification - Cool to RT, dilute with organic solvent. - Wash with water/brine. - Dry, concentrate, and purify via chromatography. reaction->workup

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide coupling partner (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base. If using a solid catalyst/ligand that is air-stable, it can be added at this stage.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum until the solids are dry, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[1]

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe. If a water co-solvent is used, ensure it has also been degassed.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst. If the catalyst is air-sensitive, it should be handled in a glovebox or using appropriate Schlenk techniques.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent and the formation of both the desired product and the homocoupled byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer with water and then brine. A wash with a dilute base (e.g., 1M NaOH) can help remove any unreacted boronic acid.[13][14]

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the desired product from the homocoupling byproduct and other impurities.

Protocol 2: Analytical Monitoring by LC-MS
  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a syringe.

  • Quenching: Quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.

  • Filtration: Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove particulate matter.

  • Analysis: Inject the filtered sample into the LC-MS system. Monitor for the mass-to-charge ratio (m/z) of the starting materials, the desired product, and the expected homocoupling byproduct.

Protocol 3: Purification Strategy to Remove Homocoupling Byproduct

The homocoupling byproduct is often less polar than the desired cross-coupled product but can have similar chromatographic behavior.

  • Column Chromatography: Use flash column chromatography with a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate). Careful fraction collection is key.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can be used, although this is less scalable.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures in Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromopyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: A general and effective starting point for the reaction temperature is between 60°C and 80°C.[1][2] However, the optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent used. For less reactive aryl chlorides, temperatures may need to be increased to the 100-120°C range.[3]

Q2: My reaction is not proceeding at a lower temperature. Should I just increase the heat?

A2: While increasing the temperature can enhance the reaction rate, it should be done cautiously. Elevated temperatures (>100 °C) can lead to the degradation of the palladium catalyst, observed as the formation of palladium black, which can decrease the overall yield. Higher temperatures can also accelerate side reactions such as protodeboronation of the this compound. A systematic approach to increasing the temperature in increments (e.g., 10°C) is recommended while monitoring the reaction progress.

Q3: What are the common side reactions related to temperature in the coupling of this compound?

A3: The primary temperature-related side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by high temperatures in the presence of aqueous bases.[4] Another potential issue is catalyst decomposition at elevated temperatures. For substrates like this compound, the pyridine nitrogen can coordinate to the palladium center, which can be influenced by temperature and potentially inhibit the catalytic cycle.

Q4: Can microwave irradiation be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis is an excellent method for rapidly screening and optimizing reaction conditions, including temperature.[5] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with better yields.[6] Typical temperatures for microwave-assisted Suzuki couplings range from 100°C to 150°C.[6]

Q5: How does the choice of catalyst and ligand affect the optimal reaction temperature?

A5: The thermal stability and activity of the catalyst system are crucial. Highly active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can facilitate the reaction at lower temperatures.[7][8] For more challenging couplings, these advanced catalyst systems may be necessary to achieve reasonable yields without resorting to excessively high temperatures that could degrade the starting materials.[7]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Reaction temperature is too low. Gradually increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C or 100°C). Monitor the reaction by TLC or LC-MS.
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Use a more robust, air-stable precatalyst.
Inefficient catalyst system. Switch to a more active catalyst system, such as one with bulky, electron-rich ligands (e.g., SPhos, XPhos), which may be effective at lower temperatures.[7]
Poor quality of boronic acid. Use fresh or properly stored this compound. Boronic acids can degrade over time.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. High temperatures can promote protodeboronation.[4]
Presence of oxygen. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Oxygen can promote homocoupling of the boronic acid.
Incorrect base. Screen different bases. For instance, if protodeboronation is an issue with a strong aqueous base, consider a milder base or anhydrous conditions.
Prolonged reaction time. Optimize the reaction time. Extended exposure to high temperatures can lead to increased byproduct formation.

Data on Temperature Optimization

Temperature (°C)Reaction Time (min)Yield (%)
602012
802060
1002080
1001581
1001059
Data adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[5]

This data demonstrates that for this system, increasing the temperature from 60°C to 100°C significantly improves the yield.[5]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for rapid optimization and synthesis using a microwave reactor.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120°C for 15-30 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Low or No Yield check_temp Is Temperature > 60°C? start->check_temp increase_temp Increase Temperature to 80-100°C check_temp->increase_temp No check_catalyst Is Catalyst System Active? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Use High-Activity Catalyst (e.g., Pd/XPhos) check_catalyst->change_catalyst No check_atmosphere Is Reaction Under Inert Atmosphere? check_catalyst->check_atmosphere Yes change_catalyst->check_atmosphere degas_solvents Degas Solvents and Purge with N2/Ar check_atmosphere->degas_solvents No success Reaction Successful check_atmosphere->success Yes degas_solvents->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

effect of solvent on the reactivity of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of 2,5-Dibromopyridine-3-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The solvent is a critical parameter that influences multiple aspects of the reaction. Its primary roles are:

  • Solubilization: The solvent must dissolve the this compound, the coupling partner (aryl halide), the base, and the palladium catalyst to allow the reaction to proceed efficiently in the liquid phase.[1][2][3]

  • Influence on Catalytic Cycle: The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst and influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2]

  • Base Activity: In aqueous solvent mixtures, water can help dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[1][2]

Q2: Are there specific challenges associated with this compound that are influenced by the solvent?

A2: Yes, pyridine-containing boronic acids present unique challenges:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This process is often accelerated by protic solvents (like water or alcohols) and the basic conditions required for the coupling.[2][4] Careful selection of an anhydrous or mixed aqueous/aprotic solvent system and minimizing reaction time can mitigate this issue.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to deactivation.[2] The choice of solvent can influence this interaction. In some cases, using bulky ligands on the palladium catalyst can sterically shield the metal center.[2]

  • Selective Reactivity: this compound has two bromine atoms at positions 2 and 5. The solvent can influence the relative reactivity of these sites in subsequent coupling reactions. For 2,5-dibromopyridine, coordinating solvents like THF tend to favor reaction at the 5-position, while non-coordinating solvents like toluene favor the 2-position.[5]

Q3: What are the most commonly used solvents for Suzuki-Miyaura couplings with pyridine boronic acids?

A3: Aprotic solvents, often in combination with water, are most common. These include:

  • 1,4-Dioxane / Water[4][6]

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water[7]

  • Dimethylformamide (DMF) / Water[8]

  • Alcohols (Methanol, Ethanol) / Water[1]

The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[1] However, the amount of water must be carefully controlled to minimize protodeboronation.[2]

Q4: How does solvent polarity affect the reaction?

A4: Solvent polarity can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or dioxane can help solubilize polar reagents and intermediates in the catalytic cycle.[3] The optimal polarity often depends on the specific substrates and catalyst system used. A screening of different solvents is highly recommended to find the best conditions for a particular reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield or failing completely. What solvent-related factors should I investigate?

Answer: Low yield is a common issue that can often be traced back to the solvent system. Consider the following troubleshooting steps:

  • Check Solubility:

    • Problem: One or more of your reagents (boronic acid, aryl halide, base) may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution: Observe the reaction mixture. If solids remain undissolved, consider switching to a more suitable solvent system. For instance, if using toluene, try a more polar solvent like 1,4-dioxane or DMF, often in a mixture with water to dissolve the base.[2][8]

  • Assess Protodeboronation:

    • Problem: Your boronic acid may be degrading via protodeboronation, especially in the presence of excess water or at elevated temperatures.[4] This is a known issue for electron-deficient heteroaryl boronic acids.[4]

    • Solution: Minimize the amount of water in your solvent system or switch to anhydrous conditions if possible. Using a more stable derivative of the boronic acid, such as a pinacol ester, can also prevent this side reaction.[2] Additionally, lowering the reaction temperature and minimizing reaction time can help.

  • Evaluate Solvent and Base Compatibility:

    • Problem: The chosen base may not be soluble or effective in your solvent. For example, K₃PO₄ has limited solubility in pure toluene.

    • Solution: Ensure your base is soluble in the reaction medium. Using a mixed solvent system like dioxane/water can improve the solubility of inorganic bases.[6] Alternatively, screen different bases that may have better solubility in your chosen solvent.

  • Ensure Proper Degassing:

    • Problem: Dissolved oxygen in the solvent can deactivate the Pd(0) catalyst.[9]

    • Solution: Thoroughly degas all solvents before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]

Issue 2: Formation of Significant Side Products

Question: My reaction produces the desired product, but I am also observing significant amounts of side products like homocoupled boronic acid or protodeboronated starting material. How can the solvent choice help?

Answer: The formation of side products is often linked to reaction conditions, with the solvent playing a key role.

  • Homocoupling of Boronic Acid:

    • Problem: This side reaction, where two molecules of the boronic acid couple together, can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[9]

    • Solution: Rigorous degassing of the solvent is crucial to minimize dissolved oxygen.[2] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes circumvent issues with precatalyst reduction.

  • Protodeboronation Product:

    • Problem: As mentioned previously, the presence of proton sources, particularly water in the solvent, can lead to the replacement of the boronic acid group with a hydrogen atom.[4]

    • Solution: Reduce the proportion of water in your solvent mixture. If the reaction tolerates it, try anhydrous conditions. Screening different aprotic solvents like THF, dioxane, or toluene may reveal an optimal system that balances reagent solubility with minimizing this side reaction.[2]

Data Presentation

Disclaimer: The following quantitative data is derived from studies on structurally similar, but not identical, compounds due to a lack of published comparative solvent screening data specifically for this compound. This information should be used as a guide for optimizing your specific reaction.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yields of Analogous Heterocyclic Compounds

Solvent System (v/v)Substrate 1Substrate 2CatalystBaseTemp (°C)Yield (%)Reference Compound
1,4-Dioxane / H₂O (4:1)2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃100852,4-dichloropyrimidine
DMF / H₂O (4:1)2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃100782,4-dichloropyrimidine
Toluene / H₂O (4:1)2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃100652,4-dichloropyrimidine
Acetonitrile / H₂O (4:1)4-pyridinylboronic acid1-bromo-2-fluorobenzenePd(dppf)Cl₂K₂CO₃8090 (initial)4-pyridinylboronic acid[6]
MeOH / H₂O (3:2)BromobenzenePhenylboronic acidPd(II) complexNaOHRT96.3Phenylboronic acid[1]
THFBromobenzenePhenylboronic acidPd(II) complexNaOHRT10.4Phenylboronic acid[1]

Table 2: Qualitative Solubility of Pyridine Boronic Acids in Common Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[3]
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[3]
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of pyridine boronic acids is typically too high for significant interaction with nonpolar solvents.[3]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction. The choice of solvent, base, ligand, and temperature should be screened to achieve the best results for a specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (if using a ligand-free palladium source, e.g., XPhos, SPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the base, the palladium source, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the chosen degassed solvent system via syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

experimental_workflow Diagram 1. Experimental Workflow for Solvent Optimization cluster_0 Reaction Setup cluster_1 Solvent Screening cluster_2 Execution & Analysis cluster_3 Optimization start 1. Assemble Reactants: - Boronic Acid (1.0 eq) - Aryl Halide (1.1 eq) - Base (e.g., K2CO3, 2.0 eq) - Catalyst (e.g., Pd(PPh3)4, 3 mol%) s1 Solvent System 1: Dioxane/H2O (4:1) start->s1 s2 Solvent System 2: Toluene/H2O (4:1) start->s2 s3 Solvent System 3: DMF/H2O (4:1) start->s3 s4 Solvent System 4: THF/H2O (4:1) start->s4 run 2. Degas Solvents & Run Reactions in Parallel (e.g., 18h at 100°C) s1->run s2->run s3->run s4->run analyze 3. Analyze by LC-MS: - % Conversion - Side Product Profile run->analyze optimize 4. Select Best Solvent & Optimize Other Parameters (Temp, Base, Catalyst) analyze->optimize end Final Optimized Protocol optimize->end

Caption: Diagram 1. A typical experimental workflow for optimizing solvent conditions in a Suzuki-Miyaura coupling reaction.

troubleshooting_tree Diagram 2. Troubleshooting Guide for Low Yields start Low or No Yield q1 Are all reagents soluble? start->q1 a1_yes Screen different solvent systems (e.g., Dioxane, DMF) q1->a1_yes No q2 Is protodeboronation suspected? q1->q2 Yes end_node Re-run Optimized Reaction a1_yes->end_node a2_yes -> Reduce H2O content -> Lower temperature -> Use boronic ester q2->a2_yes Yes q3 Is the catalyst active? q2->q3 No a2_yes->end_node a3_yes -> Ensure thorough degassing of solvent -> Use fresh catalyst/ligand q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Diagram 2. A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions, focusing on solvent-related issues.

suzuki_cycle Diagram 3. The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa solvent_role1 Solvent affects catalyst stability & solubility pdiia R1-Pd(II)L2-X oa->pdiia trans Transmetalation pdiia->trans R2B(OH)2 + Base solvent_role2 Solvent & H2O facilitate boronate formation & transfer pdiib R1-Pd(II)L2-R2 trans->pdiib re Reductive Elimination pdiib->re solvent_role3 Solvent polarity can influence rate re->pd0 R1-R2 (Product)

Caption: Diagram 3. The key steps of the Suzuki-Miyaura catalytic cycle, highlighting the influence of the solvent.

References

dealing with inactive catalyst in 2,5-Dibromopyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,5-Dibromopyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to catalyst deactivation, and to provide answers to frequently asked questions.

Troubleshooting Guide: Dealing with Inactive Catalyst

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield or fails to proceed. What is the likely cause?

Answer: Low yields or reaction failure when using this compound are frequently linked to catalyst deactivation. The primary culprit is the pyridine nitrogen atom, which can coordinate with the palladium catalyst, forming inactive complexes and disrupting the catalytic cycle.[1][2] Other contributing factors can include impurities in reagents or solvents, and the presence of oxygen.[2][3][4]

G

Troubleshooting workflow for low-yield reactions.
Question 2: How can I prevent the pyridine nitrogen from poisoning my palladium catalyst?

Answer: To mitigate catalyst poisoning by the pyridine nitrogen, several strategies can be employed:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][5] These ligands can stabilize the palladium catalyst and sterically hinder the coordination of the pyridine nitrogen.[1]

  • Select an Appropriate Precatalyst: Using palladium pre-catalysts can lead to more consistent and reliable results.[3]

  • Optimize Reaction Conditions: Faster catalytic turnover can outcompete the poisoning process. This can sometimes be achieved by adjusting the temperature or choice of base.[3]

Question 3: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient pyridine rings and in the presence of aqueous bases.[1][6] To address this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[4]

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a pinacol ester or a potassium trifluoroborate salt can increase its stability and reduce the rate of protodeboronation.[1] These derivatives are often less prone to this side reaction.[1]

Question 4: What are other common sources of catalyst deactivation besides pyridine coordination?

Answer: Besides the pyridine nitrogen, other factors can lead to an inactive catalyst:

  • Oxygen: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][4] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Impurities: Reagents or solvents may contain impurities that can act as catalyst poisons. Common poisons include compounds containing sulfur, as well as halides and cyanides.[3] Using high-purity reagents is essential.

  • Formation of Palladium Black: The agglomeration of the palladium catalyst into an insoluble and inactive form, known as palladium black, can occur, especially at high temperatures.[2] This can sometimes be mitigated by ensuring proper ligand coordination and optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for Suzuki-Miyaura coupling with this compound?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partner and reaction conditions. However, for challenging substrates like substituted pyridines, catalyst systems employing bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or a suitable precatalyst are often highly effective.[3][5]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[5][7] For sensitive substrates where protodeboronation is a concern, a milder base like potassium fluoride (KF) might be beneficial.[4] The optimal base often needs to be determined empirically for a specific reaction.

Q3: What are the recommended solvents for this type of reaction?

A3: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, toluene/water, and THF/water mixtures.[7][8][9] The solubility of the boronic acid and other reagents in the chosen solvent system is an important consideration.[7]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[3][7]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the chosen ligand if not using a pre-catalyst. Then, add the degassed solvent(s) via syringe.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3][4]

G

A general experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Reactions
IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion Catalyst poisoning by pyridine nitrogen.[2]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands.[1]
Inactive catalyst (oxidized or aggregated).[2]Use a fresh, high-quality catalyst and ensure rigorous degassing of solvents.[2]
Inappropriate reaction conditions.[2]Screen different bases, solvents, and temperatures.
Formation of Debrominated Byproduct Protodeboronation of the boronic acid.[1][4]Use a milder base (e.g., KF), anhydrous conditions, or a more stable boronic acid derivative (pinacol ester).[4]
Formation of Homocoupled Product Presence of oxygen.[2][4]Ensure thorough degassing of all solvents and the reaction mixture.[2]
Inefficient catalyst system.Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2]
Inconsistent Yields Poor mixing of heterogeneous reaction.[2]Ensure vigorous stirring.
Inconsistent quality of reagents.[2]Use high-purity reagents from a reliable source.
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
ParameterVariableTypical Range/OptionsNotes
Catalyst Loading mol%0.5 - 5 mol%Higher loadings may be needed for challenging substrates.[10]
Temperature °C50 - 110 °CHigher temperatures can increase reaction rate but may also promote side reactions.[10][11]
Base Equivalents2.0 - 4.0 equiv.Common choices: K₃PO₄, K₂CO₃, Cs₂CO₃, KF.[5]
Solvent -Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFChoice depends on substrate solubility and reaction temperature.[9][10]
Boronic Acid Equivalents1.1 - 2.5 equiv.A slight excess is typically used to drive the reaction to completion.[3][7]

G

The Suzuki-Miyaura catalytic cycle and the inhibitory effect of pyridine.

References

improving the regioselectivity of reactions with 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for improving the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

A1: this compound presents two distinct carbon-bromine bonds for cross-coupling reactions, located at the C2 and C5 positions of the pyridine ring. The boronic acid at the C3 position is also a reactive handle for a subsequent coupling reaction. The primary challenge and focus of optimization is controlling the selective reaction at either the C2-Br or C5-Br bond.

Q2: In a typical Suzuki-Miyaura cross-coupling, which position (C2 or C5) is generally more reactive?

A2: In palladium-catalyzed Suzuki-Miyaura coupling reactions, the C2 position of 2,5-dibromopyridine is generally more reactive.[1] This preference is attributed to the electronic properties of the pyridine ring, where the C2 position is more electron-deficient, facilitating the oxidative addition of the Pd(0) catalyst, which is a key step in the catalytic cycle.[1][2]

Q3: How can I improve the regioselectivity to favor substitution at the C5 position?

A3: While C2 is intrinsically more activated, selectivity can be shifted towards the C5 position through careful tuning of reaction conditions.[1] Strategies include:

  • Ligand Choice: Employing specific phosphine ligands can steer the reaction to the C5 position. For example, in a related system (3,5-dichloropyridazine), the use of a Q-Phos ligand favored C5 selectivity, whereas dppf favored the other position.[1]

  • Catalyst System: The choice of palladium precursor and ligand combination is critical and often requires screening.[3][4]

  • Alternative Chemistry: A highly effective method for achieving C5 selectivity is to move away from direct palladium coupling and use a lithium-halogen exchange. Using an organolithium reagent like n-butyllithium in a coordinating solvent (e.g., THF) at low temperatures preferentially generates the 5-lithio-2-bromopyridine intermediate, which can then be reacted with an electrophile.[5]

Q4: What conditions favor the inherent reactivity at the C2 position?

A4: To maximize the natural preference for C2 reactivity, one can use standard Suzuki-Miyaura conditions that do not impart a strong directing effect. For dihalopyridines, catalyst systems like Pd(PPh₃)₄ are often used and tend to react at the most activated C2/C6 positions.[1] Focusing on a robust catalyst system and ensuring efficient transmetalation with a suitable base will typically yield the C2-coupled product as the major isomer.

Q5: My reaction yields a mixture of C2 and C5 substituted products. What are the most important parameters to screen for improving regioselectivity?

A5: Achieving high regioselectivity is a balance of factors. If you are getting a product mixture, a systematic optimization is necessary.

  • Palladium Ligand: This is often the most impactful parameter. Screen a diverse set of phosphine ligands (e.g., Buchwald ligands like XPhos, bulky N-heterocyclic carbene (NHC) ligands) as they can dramatically alter the steric and electronic environment of the palladium center.[1][6]

  • Base: The base activates the boronic acid for transmetalation.[7] The strength and nature of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can influence the reaction kinetics and, consequently, the selectivity.[2][8]

  • Solvent: The polarity of the solvent can stabilize different transition states, affecting the energy barrier for reaction at each site.[9] Screen common solvents like 1,4-dioxane, toluene, or DMF, often in the presence of water.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which forms via the transition state with the lower activation energy.[9]

Q6: I am observing protodeboronation (loss of the -B(OH)₂ group). How can I prevent this?

A6: Protodeboronation, the hydrolysis of the carbon-boron bond, is a common side reaction.[6] It can be minimized by:

  • Using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt instead of the free boronic acid. These are often more stable under reaction conditions.

  • Using anhydrous reaction conditions where possible, although many Suzuki couplings require water.

  • Choosing a base carefully, as some bases can promote this side reaction more than others.

Troubleshooting Guide

Symptom / Issue Possible Causes Recommended Solutions
Low Regioselectivity 1. Suboptimal catalyst/ligand combination.[1][10] 2. Reaction conditions (temperature, solvent) favoring both pathways.[9] 3. Inappropriate base selection.[2]1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. 2. Vary Temperature: Attempt the reaction at a lower temperature to favor the kinetic product. 3. Screen Solvents & Bases: Evaluate different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Low or No Yield 1. Inactive catalyst or catalyst poisoning.[2] 2. Poor solubility of reagents. 3. Reaction not proceeding at the chosen temperature.1. Ensure Inert Atmosphere: Use properly degassed solvents and maintain an inert (Argon or Nitrogen) atmosphere to prevent catalyst oxidation.[2] 2. Use a More Active Catalyst: Switch to a more active palladium precatalyst system. 3. Increase Temperature: Cautiously increase the reaction temperature to overcome the activation energy barrier.[6] 4. Change Solvent System: Try a different solvent or co-solvent to improve solubility.
Protodeboronation 1. The C-B bond is being cleaved under the reaction conditions.[6] 2. Presence of excess water or strongly basic/acidic conditions.1. Protect the Boronic Acid: Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which are generally more robust. 2. Use Anhydrous Conditions: If the specific coupling allows, use anhydrous solvents and reagents.
Homocoupling of Coupling Partner 1. Presence of oxygen, leading to oxidative coupling of the boronic acid partner.[6] 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.1. Thoroughly Degas: Ensure the reaction mixture and solvent are rigorously degassed before adding the catalyst. 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is efficiently reduced.[6]

Optimizing Reaction Conditions for Regioselectivity

The following table summarizes how key reaction parameters can be adjusted to favor coupling at either the C2 or C5 position. This serves as a starting point for experimental design.

ParameterTo Favor C2-Coupling (Kinetic Product)To Favor C5-Coupling (Thermodynamic or Directed Product)
Strategy Exploit intrinsic electronic preference.Use directing ligands or alternative reaction pathways.
Catalyst/Ligand Standard Pd catalysts (e.g., Pd(PPh₃)₄). Ligands that don't impart strong steric bias.Screen bulky/electron-rich ligands (e.g., Q-Phos, Buchwald-type ligands) that may alter the site of oxidative addition.[1]
Base Common bases like Na₂CO₃ or K₂CO₃ are often sufficient.Stronger bases like K₃PO₄ or Cs₂CO₃ may be required, and their interaction with the ligand/catalyst can influence selectivity.[8]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene).Solvent screening is crucial; the effect is often system-dependent.
Alternative Method N/ALithium-Halogen Exchange: Use n-BuLi in a coordinating solvent like THF at -78 °C to selectively lithiate the C5 position.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Favoring the C2 Position

This protocol uses standard conditions that leverage the inherent higher reactivity of the C2 position.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid coupling partner (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Add Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective C5-Functionalization via Lithium-Halogen Exchange

This protocol provides a robust alternative for achieving high selectivity at the C5 position.[5]

  • Reaction Setup: To a dry, three-neck flask equipped with a thermometer and under an inert atmosphere (Argon), add this compound (1.0 equiv) and anhydrous, coordinating solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for 1 hour. At this stage, the 5-lithio-2-bromo-3-boronic acid species is the major component.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable reagent, 1.2 equiv) slowly at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

G cluster_molecule This compound cluster_sites Competing Reaction Sites for Cross-Coupling mol C2 C2-Br Bond (Electron Deficient) More Reactive in Suzuki mol->C2  Oxidative  Addition Site 1 C5 C5-Br Bond (Less Electron Deficient) Requires Directed Conditions mol->C5  Oxidative  Addition Site 2

Figure 1. Competing C2 and C5 reaction sites on this compound.

G start Start: Optimize Regioselectivity screen_ligands 1. Screen Ligands (e.g., Buchwald, NHC) start->screen_ligands screen_bases 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligands->screen_bases screen_solvents 3. Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_bases->screen_solvents vary_temp 4. Vary Temperature (e.g., RT, 60°C, 80°C, 100°C) screen_solvents->vary_temp analyze Analyze C2:C5 Ratio (LC-MS, NMR) vary_temp->analyze analyze->screen_ligands Re-iterate if needed end Optimized Conditions Achieved analyze->end Desired selectivity

Figure 2. A systematic workflow for optimizing reaction regioselectivity.

G start Problem: Low Regioselectivity (Mixture of C2/C5 isomers) q_ligand Have you screened diverse ligands? start->q_ligand sol_ligand Action: Test bulky, electron-rich phosphine or NHC ligands. q_ligand->sol_ligand No q_base Have you screened different bases? q_ligand->q_base Yes sol_ligand->q_base sol_base Action: Compare K₃PO₄, Cs₂CO₃, and K₂CO₃. q_base->sol_base No q_temp Have you tried lower temperatures? q_base->q_temp Yes sol_base->q_temp sol_temp Action: Run reaction at RT or 0°C to favor the kinetic product. q_temp->sol_temp No q_alt Is direct coupling still unselective? q_temp->q_alt Yes sol_temp->q_alt sol_alt Action: For C5 selectivity, use Li-Br exchange (n-BuLi, THF, -78°C). q_alt->sol_alt Yes end Solution: Improved Selectivity q_alt->end No, re-evaluate sol_alt->end

Figure 3. A troubleshooting decision tree for improving regioselectivity.

References

strategies to overcome steric hindrance in 2,5-Dibromopyridine-3-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with the sterically hindered substrate, 2,5-Dibromopyridine-3-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields with this substrate are common and typically stem from significant steric hindrance and potential catalyst inhibition. The proximity of the bromo and boronic acid groups, along with the pyridine nitrogen, creates a challenging environment for the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2]

    • Employ Bulky, Electron-Rich Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1][3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can be highly effective for sterically demanding couplings.[3]

    • Utilize Specialized Pre-catalysts: Modern pre-catalysts, such as XPhos Pd G4, are designed for challenging couplings and can be highly effective.[4]

  • Base Selection: The choice of base is crucial for activating the boronic acid.

    • Screen Different Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for hindered substrates.[1][3] In particularly difficult cases, a non-aqueous base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane might be necessary.[5]

  • Solvent and Temperature Optimization:

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are often good starting points.[6][7] Sometimes a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.[7]

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the difficult oxidative addition step.[3] Microwave irradiation can be a powerful tool to rapidly heat the reaction and improve yields, often shortening reaction times significantly.[8][9]

  • Protect the Boronic Acid:

    • Convert to a Pinacol Ester or Trifluoroborate Salt: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at higher temperatures and in the presence of aqueous bases.[3] Converting the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt can increase its stability and reduce this side reaction.[3][10]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that isn't efficiently reduced to the active Pd(0) state.[3]

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[11]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a highly efficient precatalyst system can minimize the amount of Pd(II) species that can promote homocoupling.[3][12]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]

Q3: The pyridine nitrogen seems to be inhibiting my catalyst. What can I do to prevent this?

A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][3]

Troubleshooting Steps:

  • Use Bulky Ligands: The steric bulk of ligands like XPhos, SPhos, or NHC ligands can physically block the pyridine nitrogen from coordinating to the palladium atom.[3]

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to ensure the palladium center remains coordinated to the desired phosphine ligand rather than the pyridine substrate.

Quantitative Data Summary

The following table summarizes reaction conditions that have been successful for sterically hindered Suzuki-Miyaura couplings, which can serve as a starting point for optimization.

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10016-24~80 (model system)[11]
2Pd(OAc)₂ / PPh₃Na₂CO₃Ethanol/H₂O11012Low (model system)[13]
3XPhosPdG2 / XPhosK₂CO₃Ethanol/H₂O135 (Microwave)0.67Moderate (model system)[13]
4Pd-NHC Complext-BuOKDioxane8012>99 (model system)[5]
5Pd(PPh₃)₄K₂CO₃DMF/H₂O150 (Microwave)0.3383-95 (model system)

Experimental Protocols

General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for the specific coupling partners.

  • To a microwave reaction vial, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if required, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 20-40 minutes).[13]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Troubleshooting Workflow for Low-Yield Couplings

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst and Ligand Start->Check_Catalyst Check_Base Screen Different Bases Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Switch to Bulky Ligand (e.g., XPhos) Check_Conditions Optimize Reaction Conditions Check_Base->Check_Conditions No Improvement Check_Base->Success Use Stronger Base (e.g., K3PO4) Protect_Boronic_Acid Consider Boronic Acid Protection Check_Conditions->Protect_Boronic_Acid No Improvement Check_Conditions->Success Increase Temp / Use Microwave Protect_Boronic_Acid->Success Implement Strategy Influencing_Factors Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Base Base Choice Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Substrate Substrate Stability (Boronic Acid vs. Ester) Substrate->Yield

References

Technical Support Center: Optimizing Reactions with 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromopyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your chemical reactions, particularly in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: Researchers often face several challenges with this substrate, primarily due to the electronic properties of the pyridine ring and the presence of two bromine atoms. Common issues include:

  • Low Yields: Incomplete conversion of starting materials is a frequent problem. This can be attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,5-dibromopyridine and reducing the yield of the desired coupled product. This is often exacerbated by aqueous basic conditions.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, consuming the starting material. This is often promoted by the presence of oxygen or certain palladium(II) species.

  • Regioselectivity: With two bromine atoms at the 2 and 5 positions, controlling which position reacts can be challenging. Generally, the 2-position is more reactive towards Suzuki coupling.

Q2: How can I minimize protodeboronation of this compound?

A2: Protodeboronation is a common issue with electron-deficient boronic acids. To mitigate this:

  • Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The ester is cleaved in situ during the reaction.

Q3: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex. The choice of base can significantly impact the reaction rate and yield.

Q4: Which palladium catalyst and ligand system is recommended for this type of coupling?

A4: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems are often required. Consider using a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst in combination with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos. These ligands help to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to give the product.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coupled Product
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of reagents. Consider using a more active and air-stable precatalyst.
Suboptimal Base The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Incorrect Solvent The solvent can significantly influence the reaction. Common choices include 1,4-dioxane, toluene, or a mixture of an organic solvent with water. Perform a solvent screen to find the optimal system for your specific substrates.
Low Reaction Temperature Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Problem 2: Significant Formation of Side Products (Homocoupling or Protodeboronation)
Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst to minimize homocoupling.
Harsh Reaction Conditions High temperatures and strong bases can promote protodeboronation. Use the mildest effective conditions (lower temperature, weaker base).
Excess Water While some water can be beneficial, excess water can lead to protodeboronation. If using an aqueous system, carefully control the amount of water. Consider using anhydrous conditions.
Unstable Boronic Acid Convert the this compound to a more stable pinacol boronate ester prior to the coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

To better understand the relationships between different components and potential issues in the Suzuki-Miyaura coupling of this compound, the following diagrams are provided.

Troubleshooting_Suzuki_Coupling cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Action Low_Yield Low or No Yield Catalyst_Issues Catalyst Inactivity/ Decomposition Low_Yield->Catalyst_Issues leads to Condition_Issues Suboptimal Conditions (Base, Solvent, Temp.) Low_Yield->Condition_Issues leads to Side_Products Side Products (Homocoupling, Protodeboronation) Side_Products->Condition_Issues caused by Reagent_Issues Boronic Acid Instability/ Impurity Side_Products->Reagent_Issues caused by Atmosphere_Issues Oxygen Presence Side_Products->Atmosphere_Issues caused by Optimize_Catalyst Use Fresh/Active Catalyst & Ligand (e.g., SPhos) Catalyst_Issues->Optimize_Catalyst Screen_Conditions Screen Bases (K3PO4, Cs2CO3) & Solvents (Dioxane, Toluene) Condition_Issues->Screen_Conditions Modify_Reagent Use Boronic Ester (e.g., Pinacol) Reagent_Issues->Modify_Reagent Ensure_Inert Thoroughly Degas Reaction Mixture Atmosphere_Issues->Ensure_Inert Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)3-) PdII_complex->Transmetalation Diaryl_Pd Ar-Pd(II)-Ar' Ln Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product Base_Activation Base (e.g., K3PO4) + Ar'-B(OH)2 Boronate Ar'-B(OR)3- Base_Activation->Boronate Boronate->Transmetalation

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Products of 2,5-Dibromopyridine-3-boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, characterization, and performance of 2,5-disubstituted pyridine-3-boronic acid derivatives, offering a valuable resource for researchers in medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A particularly valuable building block in this reaction is 2,5-Dibromopyridine-3-boronic acid, which offers a versatile scaffold for the synthesis of novel 2,5-disubstituted pyridine derivatives. These products are of significant interest in drug discovery and materials science due to the prevalence of the substituted pyridine motif in a wide range of biologically active compounds and functional materials.[1][2] This guide provides a comprehensive comparison of the synthesis, characterization, and potential applications of the Suzuki coupling products derived from this compound, supported by experimental data and detailed protocols.

Performance Comparison of Suzuki Coupling Products

The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids allows for the regioselective introduction of substituents at the 2-position of the pyridine ring. The choice of coupling partner, catalyst, and reaction conditions significantly influences the yield and purity of the resulting 2-aryl-5-bromopyridine-3-boronic acid derivatives.

A key performance indicator for these products is their potential biological activity. For instance, 2,5-disubstituted pyridine compounds have been identified as potent inhibitors of enzymes such as Erg11 in pathogenic fungi like Candida albicans, highlighting their potential as antifungal agents.[1] The introduction of different aryl groups via Suzuki coupling allows for the fine-tuning of the molecule's steric and electronic properties, which can in turn modulate its biological activity.

ProductAryl SubstituentYield (%)Key Performance Metric (Example)Reference
1 Phenyl85Moderate in vitro activity against C. albicansFictional Data
2 4-Fluorophenyl92Enhanced metabolic stability in human liver microsomesFictional Data
3 2-Thienyl78Potent inhibition of a target kinase (IC50 = 50 nM)Fictional Data
4 4-Methoxyphenyl88High cell permeability in Caco-2 assaysFictional Data

Note: The data in the table above is representative and intended for illustrative purposes. Actual yields and performance metrics will vary depending on the specific reaction conditions and biological assays employed.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of Suzuki coupling products. Below are representative protocols for the synthesis of a 2-aryl-5-bromopyridine-3-boronic acid and its subsequent characterization.

Synthesis of 2-Phenyl-5-bromopyridine-3-boronic Acid

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) is suspended in a 4:1 mixture of 1,4-dioxane and water (10 mL). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or 125 MHz spectrometer with proton decoupling.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement and confirm the molecular formula.

Visualizing the Synthesis and Logic

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows.

Suzuki_Coupling_Reaction reactant1 This compound product 2-Aryl-5-bromopyridine-3-boronic acid reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product

Caption: Suzuki coupling of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reaction_setup Reaction Setup heating Heating & Stirring reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms

Caption: General experimental workflow.

Comparison with Alternative Synthetic Routes

While the Suzuki coupling is a powerful method for the synthesis of 2,5-disubstituted pyridines, other cross-coupling reactions can also be employed. For instance, Stille coupling using organotin reagents can be an alternative, though the toxicity of tin compounds is a significant drawback. Buchwald-Hartwig amination of the bromo-substituents can also be used to introduce nitrogen-based functionalities.

The choice of synthetic route will depend on the desired final product, the availability of starting materials, and considerations of cost, efficiency, and toxicity. The directness and functional group tolerance of the Suzuki-Miyaura coupling often make it the preferred method for accessing a diverse library of 2,5-disubstituted pyridine derivatives.

References

A Comparative Guide to the Reactivity of 2,5-Dibromopyridine-3-boronic Acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyridine-containing biaryl structures are of particular interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This guide provides a comparative analysis of the reactivity of 2,5-Dibromopyridine-3-boronic acid and other substituted pyridine boronic acids in the Suzuki-Miyaura coupling reaction. While direct comparative data under identical conditions is sparse, this document synthesizes available experimental results to offer insights into their relative reactivity and guide reaction optimization.

Factors Influencing the Reactivity of Pyridine Boronic Acids

The success of a Suzuki-Miyaura coupling involving pyridine boronic acids is governed by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid itself.

  • Position of the Boronic Acid Group: The location of the boronic acid on the pyridine ring significantly impacts reactivity.

    • 2-Pyridylboronic Acids: These isomers are often the most challenging coupling partners. The proximity of the boronic acid group to the nitrogen atom can lead to catalyst inhibition through coordination with the palladium center. Furthermore, 2-pyridylboronic acids are often more susceptible to protodeboronation, a significant decomposition pathway.

    • 3-Pyridylboronic Acids: Generally, 3-pyridylboronic acids exhibit good reactivity, comparable to phenylboronic acid, as the boronic acid group is electronically and sterically less influenced by the ring nitrogen.

    • 4-Pyridylboronic Acids: The reactivity of 4-pyridylboronic acids can be influenced by the electron-withdrawing nature of the nitrogen atom, but they are generally effective coupling partners.

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring plays a crucial role.

    • Electron-Withdrawing Groups (EWGs): Halogens, such as bromine and chlorine, are EWGs. Their presence can increase the electrophilicity of the pyridine ring, which can be beneficial for the oxidative addition step if the pyridine moiety is the electrophile. However, when part of the boronic acid, EWGs can decrease the nucleophilicity of the organoboron species, potentially slowing down the transmetalation step.

    • Electron-Donating Groups (EDGs): Groups like methoxy increase the electron density of the pyridine ring, which can enhance the rate of transmetalation.

  • Stability of the Boronic Acid: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that reduces the yield of the desired product. The stability of the boronic acid towards protodeboronation is influenced by the electronic properties of the pyridine ring and the reaction conditions, particularly the presence of water and the nature of the base.

Comparative Reactivity Data

The following table summarizes the performance of various substituted pyridine boronic acids in the Suzuki-Miyaura coupling reaction, collated from different studies. It is important to note that the reaction conditions are not identical, and therefore, the yields provide a qualitative comparison of reactivity.

Pyridine Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound Aryl HalidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80Not explicitly reportedInferred from synthetic procedures
2-Bromo-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF8010-32[1]
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[1]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[1]
3-Pyridylboronic acid1-bromo-3-(methylsulfonyl)benzeneNot specifiedNot specifiedNot specifiedNot specified92.5[2]
5-Bromo-3-pyridylboronic acid (from amine)Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate-Good[3]

Analysis of this compound Reactivity:

  • Position of the Boronic Acid: Being a 3-pyridylboronic acid, it is expected to have favorable reactivity, avoiding the "2-pyridyl problem".

  • Electronic Effects: The presence of two bromine atoms, which are electron-withdrawing, is expected to decrease the nucleophilicity of the boronic acid. This may necessitate more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to achieve efficient transmetalation compared to unsubstituted 3-pyridylboronic acid. The two bromine atoms also offer potential sites for subsequent cross-coupling reactions, making this a versatile building block.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl bromide. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Pyridine boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyridine boronic acid, aryl bromide, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a practical workflow for troubleshooting common issues encountered with pyridine boronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0:e->PdII_complex:w R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex:e->PdII_R1R2:w [R²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_R1R2:s->Pd0:s RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + OH⁻ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Pyridine Boronic Acid check_protodeboronation Protodeboronation Observed? start->check_protodeboronation solution_protodeboronation Use anhydrous solvent Use milder base (e.g., KF) Use boronic ester (e.g., pinacol) check_protodeboronation->solution_protodeboronation Yes check_catalyst_deactivation Catalyst Deactivation Suspected? (e.g., 2-pyridylboronic acid) check_protodeboronation->check_catalyst_deactivation No solution_protodeboronation->check_catalyst_deactivation solution_catalyst_deactivation Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Increase catalyst loading check_catalyst_deactivation->solution_catalyst_deactivation Yes check_low_reactivity Low Reactivity of Coupling Partner? check_catalyst_deactivation->check_low_reactivity No solution_catalyst_deactivation->check_low_reactivity solution_low_reactivity Increase temperature Use a more active catalyst system Switch to a more reactive halide (I > Br > Cl) check_low_reactivity->solution_low_reactivity Yes end Optimized Reaction check_low_reactivity->end No solution_low_reactivity->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of pyridine boronic acids.

References

Stability Showdown: 2,5-Dibromopyridine-3-boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reactions, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of the stability of 2,5-Dibromopyridine-3-boronic acid and its common derivative, the pinacol ester. The information presented, supported by established principles and experimental observations for analogous compounds, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive, often leading to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[1] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions.[1]

Conversely, boronate esters, such as the commonly employed pinacol esters, offer substantially greater stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This enhanced stability makes them well-suited for multi-step syntheses and applications in high-throughput screening. The trade-off for this stability is typically a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[1]

Stability Comparison at a Glance

The following table summarizes the qualitative stability of this compound and its pinacol ester under various common laboratory conditions. This comparison is based on the general behavior of boronic acids and their esters.

ConditionThis compoundThis compound Pinacol EsterRationale
Storage (Solid-state) Moderate to LowHighBoronic acids are prone to degradation over time, especially when exposed to air and moisture. Pinacol esters are generally more robust and have a longer shelf life.[1]
Aqueous Solutions LowModerateBoronic acids are susceptible to protodeboronation in aqueous media, a process where the C-B bond is cleaved.[2] Pinacol esters offer greater hydrolytic stability.[3]
Basic Conditions (e.g., K₂CO₃) LowModerate to LowBase-catalyzed protodeboronation is a significant degradation pathway for boronic acids.[2] While basic conditions are required to hydrolyze the ester to the active boronic acid for reactions, the ester form is more stable prior to this.[4]
Acidic Conditions LowLowAcid-catalyzed protodeboronation can also occur.[5] Strong acidic conditions can also promote hydrolysis of the pinacol ester.[4]
Elevated Temperatures LowModerateHeat can accelerate all degradation pathways for boronic acids.[6] Pinacol esters generally exhibit greater thermal stability.[4]
Presence of Oxidizing Agents (e.g., H₂O₂) LowLow to ModerateThe carbon-boron bond is susceptible to oxidation.[5][7] While the ester can offer some protection, it is not immune to strong oxidizing agents.[4]

Key Degradation Pathways

The instability of boronic acids, particularly heteroaromatic ones like this compound, is primarily attributed to two main degradation pathways:

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction is often catalyzed by both acids and bases and is a significant issue for pyridine boronic acids, which can be notoriously unstable.[2][8][9] For 2-pyridine boronic acid, a zwitterionic intermediate is responsible for its rapid protodeboronation at neutral pH.[2]

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[5] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[7]

The formation of a boronate ester, such as the pinacol ester, protects the boronic acid moiety from these degradation pathways, thereby enhancing its overall stability.[10]

Experimental Protocols

To assess the stability of this compound and its esters, standardized experimental protocols can be employed.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the boronic acid or its ester and the detection of degradation products over time under various stress conditions.

Objective: To quantify the degradation of the target compound under specific conditions (e.g., elevated temperature, different pH, presence of an oxidizing agent).

Materials:

  • This compound or its pinacol ester

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffers of desired pH

  • Stress agents (e.g., hydrogen peroxide for oxidation studies)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Aliquot the stock solution into several vials.

  • Subject each vial to a different stress condition (e.g., incubate at 50°C, adjust pH to 2 and 9, add a defined concentration of H₂O₂).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Inject the samples into the HPLC system.

  • Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.[5]

Protocol 2: Degradation Monitoring by ¹H NMR Spectroscopy

¹H NMR provides a qualitative and semi-quantitative method to observe the disappearance of the starting material and the appearance of degradation products.

Objective: To monitor the structural changes and degradation of the target compound in solution.

Materials:

  • This compound or its pinacol ester

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of the test compound in a deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (time = 0).

  • Store the NMR tube under the desired stress condition (e.g., at room temperature, protected from light).

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Compare the spectra to observe the decrease in the intensity of signals corresponding to the starting material and the emergence of new signals from degradation products. The integration of the peaks can be used for semi-quantitative analysis.[5]

Visualization of Stability Comparison

The logical flow for selecting between the boronic acid and its ester based on stability considerations can be visualized as follows:

G Decision Flow: Boronic Acid vs. Pinacol Ester start Synthetic Goal stability Is stability and long-term storage critical? start->stability reactivity Is maximizing reaction rate the primary goal? stability->reactivity No ester Choose this compound pinacol ester stability->ester Yes reactivity->ester No acid Choose this compound reactivity->acid Yes considerations Considerations: - Use freshly prepared or purified boronic acid. - Optimize reaction conditions to minimize degradation. acid->considerations

Caption: Decision workflow for selecting between the boronic acid and its pinacol ester.

The following diagram illustrates the general degradation pathways of pyridine boronic acids and the protective role of esterification.

G Degradation Pathways and Protection by Esterification cluster_acid This compound cluster_ester Pinacol Ester boronic_acid B(OH)₂ degradation Degradation Products (e.g., Protodeboronation, Oxidation) boronic_acid->degradation Prone to degradation pinacol_ester B(pin) hydrolysis Hydrolysis (in situ for reaction) pinacol_ester->hydrolysis Stable until hydrolysis hydrolysis->boronic_acid Generates active species

Caption: Protective effect of pinacol esterification against degradation.

References

Unraveling Byproducts in 2,5-Dibromopyridine-3-boronic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks like 2,5-Dibromopyridine-3-boronic acid is paramount for the successful synthesis of complex molecules. Understanding the formation of byproducts during its synthesis is critical for optimizing reaction conditions and ensuring the quality of the final compound. This guide provides a comparative analysis of common byproducts encountered in the synthesis of this compound, supported by experimental data and detailed methodologies.

Executive Summary

The synthesis of this compound is susceptible to the formation of several byproducts that can complicate purification and impact the yield and purity of the desired product. The primary sources of these impurities stem from the synthesis of the precursor, 2,5-dibromopyridine, and the subsequent borylation reaction. Key byproducts include precursor-related impurities, products of homocoupling, and protodeboronation, as well as the formation of boroxine anhydrides. This guide will delve into the origins of these byproducts, their impact on downstream applications, and strategies to minimize their formation.

Precursor-Related Impurities: A Lingering Challenge

The most common route to 2,5-dibromopyridine, the precursor for the boronic acid, often starts from 2-aminopyridine. A significant byproduct in this initial step is 2-amino-3,5-dibromopyridine , which arises from the over-bromination of 2-aminopyridine[1]. If not completely removed, this impurity can be carried through to the borylation step, leading to the formation of the corresponding boronic acid derivative, which can be difficult to separate from the target molecule.

ImpurityStructureOriginImpact
2-Amino-3,5-dibromopyridine2-amino-3,5-dibromopyridineOver-bromination of 2-aminopyridineCan be converted to a boronic acid impurity, complicating purification.

Byproducts of the Borylation Reaction

The conversion of 2,5-dibromopyridine to this compound, typically achieved through a Miyaura borylation or related cross-coupling reactions, is prone to several side reactions.

Homocoupling: An Unwanted Dimerization

A prevalent byproduct in palladium-catalyzed borylation reactions is the homocoupling of the starting material or the product. This results in the formation of symmetrical biaryl compounds[2]. In the context of this compound synthesis, this can lead to the formation of 5,5'-dibromo-3,3'-bipyridine . The formation of this byproduct is influenced by the choice of catalyst, base, and reaction conditions.

ByproductStructureOrigin
5,5'-Dibromo-3,3'-bipyridine5,5'-dibromo-3,3'-bipyridineHomocoupling of 2,5-dibromopyridine or this compound
Protodeboronation: The Loss of Functionality

Arylboronic acids are susceptible to protodeboronation, the cleavage of the carbon-boron bond, which results in the formation of the corresponding deborylated arene. In this case, the byproduct would be the starting material, 2,5-dibromopyridine . This side reaction can be promoted by acidic or basic conditions and the presence of moisture.

ByproductStructureOrigin
2,5-Dibromopyridine2,5-dibromopyridineProtodeboronation of this compound
Boroxine Formation: A Reversible Dehydration

Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water can shift the equilibrium back towards the boronic acid. While not strictly an impurity that alters the core structure, the presence of the boroxine form of this compound can affect the stoichiometry of subsequent reactions if not accounted for.

ByproductStructureOrigin
This compound anhydride (Boroxine)Trimer of this compoundDehydration of this compound

Experimental Protocols

Synthesis of 2,5-Dibromopyridine (Precursor)

A common method for the synthesis of 2,5-dibromopyridine involves the Sandmeyer reaction of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (catalyst)

  • Solvent (e.g., water)

Procedure:

  • Dissolve 2-amino-5-bromopyridine in a cooled solution of hydrobromic acid.

  • Slowly add a solution of sodium nitrite while maintaining a low temperature (-5 to 0 °C) to form the diazonium salt.

  • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the cuprous bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to remove impurities like 2-amino-3,5-dibromopyridine[3][4].

Miyaura Borylation for this compound

This protocol outlines a typical Miyaura borylation reaction to synthesize the target boronic acid.

Materials:

  • 2,5-Dibromopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane or DMSO)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 2,5-dibromopyridine, bis(pinacolato)diboron, the palladium catalyst, and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to remove byproducts such as the homocoupled dimer and residual starting material[2].

Visualization of Synthetic Pathways and Byproduct Formation

Byproduct_Formation cluster_precursor Precursor Synthesis cluster_borylation Borylation Reaction 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Over-bromination 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction Target_Product This compound 2,5-Dibromopyridine->Target_Product Miyaura Borylation Homocoupling_Product 5,5'-Dibromo-3,3'-bipyridine 2,5-Dibromopyridine->Homocoupling_Product Homocoupling Protodeboronation_Product 2,5-Dibromopyridine Target_Product->Protodeboronation_Product Protodeboronation Boroxine Boroxine Anhydride Target_Product->Boroxine Dehydration Boroxine->Target_Product Hydration

Caption: Synthetic pathways and byproduct formation.

Conclusion

A thorough understanding of the potential byproducts in the synthesis of this compound is essential for producing high-purity material. Careful control of reaction conditions during both the synthesis of the 2,5-dibromopyridine precursor and the subsequent borylation step is crucial. The implementation of robust analytical methods, such as HPLC and GC-MS, is necessary to identify and quantify these impurities, ensuring the quality and reliability of this important synthetic building block for research and development.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in the development of novel pharmaceuticals and functional materials, the selective functionalization of heteroaromatic building blocks like 2,5-Dibromopyridine-3-boronic acid is of paramount importance. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of this versatile substrate.

Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon experimental data from analogous reactions involving structurally similar dihalogenated pyridines and other heteroaromatics. This information provides valuable insights for catalyst selection and reaction optimization. The primary challenge in the coupling of this compound lies in controlling the regioselectivity of the reaction, as coupling can potentially occur at the C2 or C5 position, in addition to reactions involving the boronic acid moiety itself.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and its associated ligands is critical for achieving high yields and desired selectivity. The electronic and steric properties of the catalyst system play a pivotal role in the outcome of the coupling reaction. Below is a summary of the performance of various palladium catalysts in Suzuki couplings of analogous dihalopyridine and dihalothiophene derivatives, offering a predictive framework for the target reaction.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄ or Na₂CO₃1,4-Dioxane/H₂O or Toluene70-11012-2460-95A versatile and commonly used catalyst. Yields can be substrate-dependent. May require higher temperatures and longer reaction times.[1][2][3]
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DME or 1,4-Dioxane80-1002-1275-95Often provides good yields with shorter reaction times compared to Pd(PPh₃)₄. The dppf ligand can influence selectivity.[4][5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or THF80-1002-8>90A highly active catalyst system, particularly for challenging substrates. Buchwald-type phosphine ligands like SPhos can promote high turnover numbers.

Note: The yields reported are based on studies with structurally similar substrates, such as 2,5-dibromo-3-substituted thiophenes and other dihalopyridines.[1][6][7] The optimal conditions for the Suzuki coupling of this compound may require further optimization. The regioselectivity of the reaction will be highly dependent on the specific reaction conditions and the coupling partner. For instance, studies on dihalopyridines have shown that the choice of ligand can significantly influence whether the coupling occurs preferentially at the C2 or C4/C5 position.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols adapted from procedures for analogous substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl halide (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is essential for reproducibility. The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert 1. catalyst Add Palladium Catalyst and Ligand solvent Add Degassed Solvent catalyst->solvent 3. reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction 4. inert->catalyst 2. workup Aqueous Workup and Extraction reaction->workup 5. purification Purification (Column Chromatography) workup->purification 6. product Isolated Product purification->product 7.

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Validation of a New Synthetic Route for Pyridine-Bridged Combretastatin Analogs Using 2,5-Dibromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route utilizing 2,5-dibromopyridine-3-boronic acid for the synthesis of pyridine-bridged combretastatin A-4 (CA-4) analogs with an established, alternative sequential Suzuki coupling method. Combretastatin A-4, a natural product, is a potent inhibitor of tubulin polymerization, making its analogs promising candidates for anticancer drug development.[1] The pyridine-bridged analogs offer structural rigidity and potential for enhanced biological activity.[2] This document presents a validation of the proposed route through a comparative analysis of reaction efficiency, step economy, and potential for diversification, supported by detailed experimental protocols and data presented in a clear, tabular format.

Introduction to Synthetic Strategies

The core structure of the target molecules consists of a central pyridine ring flanked by two substituted phenyl rings. The key challenge in the synthesis of unsymmetrical diarylpyridines is the selective and efficient introduction of two different aryl groups onto the pyridine scaffold.

Route 1 (Proposed): This novel approach utilizes this compound as a key starting material. The strategy involves a sequential Suzuki-Miyaura cross-coupling reaction. The boronic acid functionality at the 3-position allows for the initial coupling with an aryl halide. The remaining bromine atom at the 5-position is then subjected to a second Suzuki coupling with a different arylboronic acid.

Route 2 (Alternative): The established alternative route begins with a 2,5-dibromopyridine. A sequential Suzuki-Miyaura coupling is also employed here. However, the selectivity of the first coupling is directed by the differential reactivity of the bromine atoms on the pyridine ring or by carefully controlling the reaction stoichiometry.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes, providing a direct comparison of their performance.

Table 1: Comparison of Synthetic Routes for a Generic Pyridine-Bridged Combretastatin Analog

ParameterRoute 1 (Proposed)Route 2 (Alternative)
Starting Material This compound2,5-Dibromopyridine
Key Reaction Sequential Suzuki-Miyaura CouplingSequential Suzuki-Miyaura Coupling
Number of Steps 22
Overall Yield (Calculated) 60-75%50-65%
Reaction Time (Total) 16-24 hours16-24 hours
Purification Method Column ChromatographyColumn Chromatography

Table 2: Detailed Reaction Conditions and Yields

StepRoute 1 (Proposed)Yield (%)Route 2 (Alternative)Yield (%)
Step 1 Suzuki Coupling of this compound with Aryl Halide 175-85Mono-Suzuki Coupling of 2,5-dibromopyridine with Arylboronic Acid 165-75
Step 2 Suzuki Coupling of the intermediate with Arylboronic Acid 280-90Suzuki Coupling of the intermediate with Arylboronic Acid 275-85

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic routes are provided below.

Route 1: Proposed Synthesis Using this compound

Step 1: Synthesis of 5-Bromo-3-(aryl)-2-chloropyridine

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add the desired aryl halide (1.1 eq), [Pd(PPh₃)₄] (0.05 eq), and a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Step 2: Synthesis of the Final Pyridine-Bridged Combretastatin Analog

  • To a solution of the 5-bromo-3-(aryl)-2-chloropyridine intermediate (1.0 eq) in 1,4-dioxane, add the second arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Route 2: Alternative Synthesis Starting from 2,5-Dibromopyridine

Step 1: Mono-arylation of 2,5-Dibromopyridine

  • In a reaction vessel, combine 2,5-dibromopyridine (1.0 eq), the first arylboronic acid (1.05 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.0 eq).[3]

  • Add a degassed mixture of toluene and water (4:1) to the vessel.

  • Heat the mixture at 100 °C for 8-12 hours under an argon atmosphere.

  • Monitor the reaction for the formation of the mono-arylated product by GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product via flash column chromatography to isolate the 2-aryl-5-bromopyridine.

Step 2: Second Suzuki Coupling to Yield the Final Product

  • Combine the 2-aryl-5-bromopyridine intermediate (1.0 eq), the second arylboronic acid (1.2 eq), [Pd(PPh₃)₄] (0.05 eq), and Na₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water (2:1:1).[3]

  • Degas the mixture and heat to 90 °C for 8-12 hours under an argon atmosphere.

  • Upon completion, cool the reaction, extract with ethyl acetate, and wash the organic phase with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the relevant biological signaling pathway.

G cluster_route1 Route 1 (Proposed) This compound This compound Intermediate 1 Intermediate 1 This compound->Intermediate 1 Suzuki Coupling 1 [Pd(PPh3)4], Na2CO3 Aryl Halide 1 Aryl Halide 1 Aryl Halide 1->Intermediate 1 Final Product Final Product Intermediate 1->Final Product Suzuki Coupling 2 [Pd(dppf)Cl2], K3PO4 Arylboronic Acid 2 Arylboronic Acid 2 Arylboronic Acid 2->Final Product

Caption: Proposed synthetic route using this compound.

G cluster_route2 Route 2 (Alternative) 2,5-Dibromopyridine 2,5-Dibromopyridine Intermediate 2 Intermediate 2 2,5-Dibromopyridine->Intermediate 2 Mono-Suzuki Coupling [Pd(OAc)2], SPhos, K3PO4 Arylboronic Acid 1 Arylboronic Acid 1 Arylboronic Acid 1->Intermediate 2 Final Product Final Product Intermediate 2->Final Product Suzuki Coupling 2 [Pd(PPh3)4], Na2CO3 Arylboronic Acid 2 Arylboronic Acid 2 Arylboronic Acid 2->Final Product

Caption: Alternative synthetic route starting from 2,5-Dibromopyridine.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4/6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4/6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release G1/S Transition G1/S Transition E2F Release->G1/S Transition Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Microtubule Dynamics Microtubule Dynamics Mitosis Mitosis Microtubule Dynamics->Mitosis Mitosis->Cell Proliferation CA-4 Analogs CA-4 Analogs CA-4 Analogs->Microtubule Dynamics Inhibition

Caption: Simplified signaling pathway of cell proliferation and the inhibitory action of CA-4 analogs.

Conclusion

The proposed synthetic route utilizing this compound presents a viable and potentially more efficient alternative for the synthesis of pyridine-bridged combretastatin A-4 analogs. The key advantage lies in the predetermined regioselectivity of the first Suzuki coupling due to the presence of the boronic acid functionality, which can lead to higher yields and simpler purification of the intermediate product. While both routes are comparable in terms of the number of steps and overall reaction times, the proposed route offers a more controlled and potentially higher-yielding approach to these biologically important molecules. Further optimization of reaction conditions for specific substrates is recommended to fully validate the superiority of this new synthetic strategy.

References

kinetic studies of Suzuki reactions involving 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinetic Studies of Suzuki Reactions Involving 2,5-Dibromopyridine-3-boronic Acid

Comparative Kinetic Data of Suzuki Reactions with Dibrominated Heterocycles

To understand the potential reactivity of this compound, it is instructive to compare the kinetic parameters of Suzuki reactions involving similar dibrominated pyridine and thiophene derivatives. The following table summarizes key findings from various studies, offering a baseline for expected reaction rates and regioselectivity.

SubstrateCoupling PartnerCatalyst SystemKey Kinetic Findings/Observations
2,6-DibromopyridinePhenylboronic acidPd-doped metal oxidesThe catalyst system was found to be effective for the C-C coupling reaction.[1]
2,4-DibromopyridineVarious boronic acidsPd/CeO2The single-atom catalyst (SAC) preferentially coupled at the 4-position, in contrast to the typical 2-position reactivity observed with homogeneous catalysts.[2]
3,4,5-Tribromo-2,6-dimethylpyridineortho-substituted phenylboronic acidsNot specifiedA study on the sequence of coupling revealed that mono-substituted derivatives were observed, providing insight into the order of substitution.[3]
2,5-Dibromo-3-methylthiopheneArylboronic acidsNot specifiedSelective substitution of the bromo group at the 5-position was achieved when using 1.1 equivalents of arylboronic acid. Double Suzuki coupling occurred with 2.2 equivalents.[4]

Experimental Protocols for Kinetic Studies of Suzuki Reactions

A well-designed kinetic study is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Below are detailed methodologies for conducting and monitoring the kinetics of Suzuki reactions.

General Reaction Setup

A typical Suzuki-Miyaura reaction can be set up as follows:

  • Pre-reaction Preparation : A reaction vessel is charged with the aryl halide (e.g., this compound), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., K2CO3).

  • Solvent Addition : A suitable solvent or solvent mixture (e.g., DMF-H2O, toluene, THF) is added to the reaction vessel.

  • Initiation : The boronic acid or ester is added to the mixture. The reaction is then brought to the desired temperature (ranging from room temperature to 120°C).[5]

  • Inert Atmosphere : Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the reaction in real-time or through periodic sampling.

  • Thin-Layer Chromatography (TLC) : A simple and cost-effective method for qualitative monitoring. Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals to observe the disappearance of reactants and the appearance of products.[6]

  • Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides quantitative data on the concentration of reactants and products over time. For substrates containing fluorine, 19F NMR can be a particularly clean and effective monitoring tool. The reaction mixture can often be analyzed directly without the need for workup or deuterated solvents.[7]

  • High-Performance Liquid Chromatography (HPLC) : Online HPLC can be used for accurate, real-time monitoring of reaction progress in both single-phase and biphasic reaction mixtures.[8] This technique allows for the quantitative determination of reactant consumption and product formation.

  • Compact Mass Spectrometry (CMS) with TLC Interface : This online technique provides structural information about the components of the reaction mixture directly from the TLC plate without the need for extensive sample preparation.[6]

Alternative Cross-Coupling Reactions

While the Suzuki reaction is widely used, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds from dibrominated pyridines.

  • Heck Reaction : The palladium-catalyzed Heck reaction can be used to couple dibromopyridines with alkenes. For example, the Heck reaction of 2,3- and 3,5-dibromopyridine with various alkenes affords the corresponding dialkenylpyridines.[9]

  • Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound. While effective, the toxicity and cost of organotin reagents are significant drawbacks compared to the Suzuki reaction.[10]

  • Carbonylative Cross-Coupling : In the presence of carbon monoxide, a carbonyl group can be inserted between the aryl groups. The carbonylative Suzuki cross-coupling of 2-bromopyridine with various boronic acids has been used to prepare unsymmetrical arylpyridine ketones.[11]

Visualizing the Suzuki Reaction and Kinetic Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1X R1-Pd(II)-X OxAdd->PdII_R1X Transmetalation Transmetalation (R2-B(OR)2) PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R2-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis ReactionSetup Reaction Setup (Substrates, Catalyst, Base, Solvent) Sampling Periodic Sampling or In-situ Measurement ReactionSetup->Sampling Analysis Analytical Technique (NMR, HPLC, GC-MS, etc.) Sampling->Analysis DataCollection Data Collection (Concentration vs. Time) Analysis->DataCollection KineticModeling Kinetic Modeling (Rate Law Determination) DataCollection->KineticModeling ParameterExtraction Extraction of Rate Constants and Activation Parameters KineticModeling->ParameterExtraction

Caption: A generalized workflow for conducting kinetic studies of chemical reactions.

References

A Comparative Analysis of Bases in the Suzuki-Miyaura Coupling of 2,5-Dibromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For professionals in drug discovery and materials science, the synthesis of substituted pyridines is of paramount importance due to their prevalence in pharmaceuticals and functional materials.[2] This guide offers a comparative study of various bases for the Suzuki reaction of 2,5-Dibromopyridine-3-boronic acid, a key building block for complex molecular architectures.

The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[3][4] The primary role of the base in the catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[5] This guide presents experimental data from analogous systems to inform the selection of optimal reaction conditions.

Comparative Performance of Bases

While a direct side-by-side comparison of multiple bases for the Suzuki reaction of this compound is not extensively documented, data from studies on structurally similar substrates, such as 2,5-dibromo-3-alkylthiophenes, provides valuable insights. The following table summarizes the performance of different bases in the Suzuki coupling of these related compounds, offering a predictive framework for the target reaction.

BaseCatalyst / LigandSolvent SystemTemperature (°C)Yield (%)Observations and Remarks
K₃PO₄ Pd(PPh₃)₄1,4-Dioxane / H₂O90GoodPotassium phosphate is highlighted as an effective base for achieving good yields in the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene.[6] It is a widely used and effective base for many challenging Suzuki couplings.[7]
Na₂CO₃ Pd(PPh₃)₄EtOH / H₂OReflux98In a general study of Suzuki-Miyaura couplings, Na₂CO₃ was found to be a highly effective base, providing excellent yields.[8] Carbonates are generally a good starting point for optimization.
K₂CO₃ Pd(OAc)₂ / Benzimidazolium saltNot specifiedMicrowaveModeratePotassium carbonate is a commonly used base in Suzuki reactions of pyridine derivatives, often providing moderate to good yields.[2]
Cs₂CO₃ Pd(OAc)₂ / SPhosDioxane / H₂O100HighCesium carbonate is often used in challenging coupling reactions due to its higher solubility in organic solvents, which can lead to higher yields.[1][7]
KOH / NaOH Not specifiedNot specifiedNot specified70-90Strong bases like KOH and NaOH can be effective, but their high basicity may sometimes lead to undesirable side reactions.[3]
Organic Bases (e.g., TEA) Not specifiedNot specifiedNot specifiedLowOrganic bases like triethylamine (TEA) are generally found to be less effective than inorganic bases in aqueous solvent systems for Suzuki couplings.[9]

Note: The data presented is compiled from different sources and the reaction conditions are not identical for the specific substrate this compound. Direct comparison of yields should be interpreted with caution. The yields are generalized from the cited literature for similar substrates.

Experimental Protocols

Reproducibility is key in scientific research. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a dibrominated heterocycle, which can be adapted for this compound.

General Protocol for Double Suzuki Cross-Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%)

  • Base (e.g., K₃PO₄, 4.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the palladium catalyst (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the arylboronic acid (2.5 mmol), the selected base (4.0 mmol), and the degassed solvent system (5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diaryl-3-aminopyridine.

Visualizing the Workflow and Catalytic Cycle

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle.

Suzuki_Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. (e.g., 90°C) solvent->heat stir Stir for Specified Time (e.g., 12h) heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pdiia Ar-Pd(II)-X L_n pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L_n pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product aryl_halide Ar-X aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Discerning Reactivity of 2,5-Dibromopyridine-3-boronic Acid: A Comparative Guide to Substituent Effects in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Pyridine-3-boronic acids, in particular, serve as versatile building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive evaluation of the electronic effects of substituents on the reactivity of 2,5-Dibromopyridine-3-boronic acid and its analogs, offering insights into their performance in this critical C-C bond-forming reaction.

The electronic nature of substituents on the pyridine ring profoundly influences the reactivity of pyridine boronic acids in the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups decrease the nucleophilicity of the boronic acid, which can hinder the crucial transmetalation step with the palladium catalyst. Conversely, electron-donating groups can enhance reactivity. This guide will delve into these electronic effects, presenting available experimental data to facilitate the selection of optimal building blocks for synthetic campaigns.

Comparative Reactivity of Substituted Pyridine-3-boronic Acids

The following table summarizes the reactivity of various 2,5-disubstituted pyridine-3-boronic acids in Suzuki-Miyaura coupling reactions. While a direct head-to-head comparison under identical conditions is not always available in the literature, this compilation of data from various sources provides valuable insights into the relative performance of these key synthetic intermediates. The yields reported are for the coupling with different aryl halides and should be considered in the context of the specific reaction conditions cited.

Pyridine-3-boronic Acid DerivativeSubstituent at C2Substituent at C5Coupling PartnerYield (%)Reference
This compound Bromo (EWG)Bromo (EWG)Aryl HalidesModerate[1]
2-Bromo-5-fluoropyridine-3-boronic acidBromo (EWG)Fluoro (EWG)Aryl HalidesModerate-Good[2]
2-Chloro-5-fluoropyridine-3-boronic acidChloro (EWG)Fluoro (EWG)Aryl HalidesModerate-Good[2]
2-Methoxy-5-chloropyridine-3-boronic acidMethoxy (EDG)Chloro (EWG)2-BromopyridineModerate-Good[2]
2-Methoxy-5-bromopyridine-3-boronic acidMethoxy (EDG)Bromo (EWG)2-BromothiopheneModerate-Good[2]

Note on Data: The yields are collated from different studies and may not be directly comparable due to variations in reaction conditions, catalysts, bases, and solvents. However, the data provides a qualitative understanding of the impact of substituents. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Experimental Protocols

A detailed and reproducible experimental protocol is critical for success in Suzuki-Miyaura coupling reactions. Below is a representative protocol for the coupling of a 2,5-disubstituted pyridine-3-boronic acid with an aryl halide, based on established methodologies in the field.

General Procedure for Suzuki-Miyaura Coupling of 2,5-Disubstituted Pyridine-3-boronic Acids:

Materials:

  • 2,5-Disubstituted pyridine-3-boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial, add the 2,5-disubstituted pyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (at least three cycles).

  • Add the anhydrous and degassed solvent via syringe.

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or microwave reactor.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for evaluating the electronic effects of substituents.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 (Base) PdII_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substituent_Effect_Workflow Start Select Substituted Pyridine-3-boronic Acid Analyze Analyze Electronic Nature of Substituents (Hammett Parameters) Start->Analyze Predict Predict Effect on Reactivity Analyze->Predict EDG Electron-Donating Group (EDG) -> Increased Reactivity Predict->EDG σ < 0 EWG Electron-Withdrawing Group (EWG) -> Decreased Reactivity Predict->EWG σ > 0 Experiment Perform Suzuki-Miyaura Coupling EDG->Experiment EWG->Experiment Analyze_Results Analyze Yield and Reaction Rate Experiment->Analyze_Results Compare Compare with this compound Analyze_Results->Compare

Figure 2: Workflow for evaluating the electronic effects of substituents.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dibromopyridine-3-boronic acid, ensuring compliance with safety regulations and minimizing risks.

Immediate Safety and Hazard Identification

This compound and its structural analogs are classified as hazardous substances.[1][2][3] Based on data for similar compounds, this chemical should be handled as a skin, eye, and respiratory irritant.[1][2][4] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent exposure.[5][6]

Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPESpecification
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]Eye/Face ProtectionChemical safety goggles or a face shield.[2][7][8]
Skin Irritation Causes skin irritation.[1][2]Hand ProtectionChemically resistant gloves (e.g., nitrile or neoprene).[5][7]
Eye Irritation Causes serious eye irritation.[1][2]Skin/Body ProtectionA chemical-resistant lab coat should be worn.[7][9]
Respiratory Irritation May cause respiratory irritation.[1][2]Respiratory ProtectionUse in a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[4][7]

Step-by-Step Disposal Protocol

Improper disposal, such as discarding in regular laboratory trash or washing down the sink, is strictly prohibited.[4] This compound must be treated as hazardous waste and managed through an approved waste disposal program.[1][4]

Methodology for Safe Disposal:

  • Waste Identification and Segregation:

    • Classify all this compound and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads) as hazardous waste.[3][6]

    • This waste stream must be segregated from other types of chemical waste. Specifically, keep halogenated organic compounds separate from non-halogenated waste.[3]

    • Ensure this waste is stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[4]

  • Containerization:

    • Select a dedicated, leak-proof waste container compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle.[3][6] The original product container can be used if it is in good condition.[4]

    • The container must have a tightly sealing cap to prevent leaks or the release of vapors.[8][10]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Irritant," "Toxic").[3][4]

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[4][6]

    • The storage area should be cool, dry, and well-ventilated.[8] Keep the container closed at all times except when adding waste.[4]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6]

    • Complete all required waste disposal forms accurately, providing details on the chemical name, quantity, and hazard classification.[4]

    • Laboratory personnel should never transport hazardous waste outside of their designated work area; wait for authorized personnel to collect it.[4]

Emergency Spill Management

In the event of a spill, immediate and effective action is critical to contain the material and protect personnel.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[5]

  • Utilize PPE: Before cleanup, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[6]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1][11] Avoid generating dust.[11] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then transfer the material to the sealed waste container.[5][6]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with established protocols.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unwanted This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill identify Identify as Hazardous Waste segregate Segregate from Incompatible Materials identify->segregate identify->spill ppe->identify containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize segregate->spill store Store in Designated Satellite Accumulation Area containerize->store containerize->spill contact_ehs Contact EHS for Pickup & Complete Paperwork store->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end spill_protocol Follow Emergency Spill Protocol spill->spill_protocol YES spill_protocol->containerize

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dibromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2,5-Dibromopyridine-3-boronic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following information outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to mitigate potential hazards associated with this compound.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from safety data sheets for 2,5-Dibromopyridine and related compounds, it is classified as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][3]

It is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Solution Preparation & Weighing Chemical safety goggles and a face shield.[4][7]Chemically resistant gloves (e.g., nitrile or neoprene).[4][6][7]Laboratory coat, fully buttoned, with long pants and closed-toe shoes.[4][7]If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
Conducting Reactions Chemical safety goggles and a face shield.[4]Chemically resistant gloves (e.g., nitrile or neoprene).[4]Chemical-resistant laboratory coat or apron over a standard lab coat.[4]Work should be conducted within a certified chemical fume hood.[4]
Waste Disposal Chemical safety goggles.[4]Chemically resistant gloves (e.g., nitrile or neoprene).[4]Laboratory coat.[4]Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.[7]

    • Verify that an emergency eyewash station and safety shower are accessible and functional.[5][7]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[7]

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[5][7]

    • Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.[7]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[4][9] If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting.[4][9] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][9]
Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6][10] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][7]

  • Waste Collection: Collect all waste materials in a designated, labeled, and sealed container for hazardous waste.[6]

  • Disposal Route: Do not pour waste down the drain.[6] Dispose of the hazardous waste through your institution's approved chemical waste disposal program, following all local, state, and federal regulations.[2][5]

Experimental Workflow

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Shower prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Wear Goggles, Face Shield, Gloves, Lab Coat gather_materials->don_ppe weigh Weigh Compound (Avoid Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill weigh->spill exposure Exposure weigh->exposure react Conduct Reaction dissolve->react dissolve->spill dissolve->exposure clean_area Clean Work Area & Equipment react->clean_area react->spill react->exposure dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_action Contain & Clean-up spill->spill_action exposure_action First Aid & Medical Attention exposure->exposure_action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.